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  • Product: 5-(3-Methylphenyl)piperidine-3-carboxylic acid

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis and Stereochemical Control of 5-(3-Methylphenyl)piperidine-3-carboxylic Acid

Executive Summary 5-(3-Methylphenyl)piperidine-3-carboxylic acid (CAS No. 1421601-95-7)[1] is a highly valuable, stereochemically complex building block utilized in advanced medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(3-Methylphenyl)piperidine-3-carboxylic acid (CAS No. 1421601-95-7)[1] is a highly valuable, stereochemically complex building block utilized in advanced medicinal chemistry. Piperidine-3-carboxylic acid (nipecotic acid) derivatives act as privileged scaffolds, frequently deployed in the design of GABA uptake inhibitors, enzyme modulators, and as critical linker-ligand components in Targeted Protein Degradation (TPD) modalities such as PROTACs[2][3][4].

The synthesis of this molecule presents two primary chemical challenges: the efficient construction of the 3,5-disubstituted framework and the stereoselective reduction of the aromatic precursor to yield the desired piperidine diastereomer. This whitepaper outlines a robust, self-validating two-phase synthetic strategy: a Palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a stereocontrolled heterogeneous catalytic hydrogenation.

Retrosynthetic Strategy & Mechanistic Rationale

The most scalable approach to 5-arylpiperidine-3-carboxylic acids avoids de novo piperidine ring construction (which often suffers from poor regioselectivity) in favor of functionalizing a commercially available pyridine core.

  • Disconnection 1 (C-C Bond): The 5-(3-methylphenyl) substituent is installed via a Suzuki-Miyaura coupling between methyl 5-bromonicotinate and 3-methylphenylboronic acid.

  • Disconnection 2 (Reduction): The intermediate 5-(3-methylphenyl)nicotinic acid (CAS 887973-34-4)[5] is subjected to high-pressure catalytic hydrogenation to saturate the pyridine ring, yielding the piperidine core[6].

SynthesisWorkflow SM Methyl 5-bromonicotinate + 3-Methylphenylboronic acid Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O SM->Suzuki Int1 Methyl 5-(3-methylphenyl)nicotinate Suzuki->Int1 Hydrolysis Saponification LiOH, THF/H2O Int1->Hydrolysis Int2 5-(3-Methylphenyl)nicotinic acid Hydrolysis->Int2 Hydrog Catalytic Hydrogenation Rh/Al2O3, H2 (50 psi) Int2->Hydrog Product 5-(3-Methylphenyl)piperidine-3-carboxylic acid (Predominantly cis-isomer) Hydrog->Product

Synthetic workflow for 5-(3-Methylphenyl)piperidine-3-carboxylic acid.

Phase 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Mechanistic Causality

The cross-coupling is performed on the methyl ester of 5-bromonicotinic acid rather than the free carboxylic acid. Free carboxylic acids can coordinate strongly to Palladium, forming insoluble carboxylate complexes that sequester the catalyst and stall the catalytic cycle. Furthermore, the ester exhibits superior solubility in the organic phase of the biphasic 1,4-dioxane/water solvent system. The biphasic system is critical: it ensures the lipophilic organic substrates remain dissolved in the dioxane while the inorganic base (K₂CO₃) is solvated by water, facilitating optimal transmetallation at the solvent interface.

Experimental Protocol: Suzuki Coupling & Saponification
  • Reaction Setup: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add methyl 5-bromonicotinate (10.0 g, 46.3 mmol, 1.0 eq) and 3-methylphenylboronic acid (7.55 g, 55.5 mmol, 1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (1.69 g, 2.31 mmol, 0.05 eq) followed by a degassed solution of 1,4-dioxane (150 mL) and 2M aqueous K₂CO₃ (46.3 mL, 92.6 mmol, 2.0 eq).

  • Heating: Attach a reflux condenser and heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (200 mL), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate methyl 5-(3-methylphenyl)nicotinate.

  • Saponification: Dissolve the isolated ester in a 3:1 mixture of THF:H₂O (120 mL). Add LiOH·H₂O (3.88 g, 92.6 mmol, 2.0 eq) and stir at room temperature for 4 hours. Acidify the aqueous layer to pH 4 using 1M HCl to precipitate the intermediate, 5-(3-methylphenyl)nicotinic acid [5]. Filter and dry under a high vacuum.

Phase 2: Stereoselective Catalytic Hydrogenation

Mechanistic Causality & Stereocontrol

Pyridine rings are highly resonance-stabilized and notoriously difficult to reduce compared to isolated alkenes. Successful reduction requires forcing conditions or highly active transition metal catalysts. Rhodium on Alumina (Rh/Al₂O₃) is specifically selected over Palladium on Carbon (Pd/C) because Rhodium exhibits superior catalytic activity for the saturation of heteroaromatics without causing unwanted hydrogenolysis of the exocyclic C-C bond (cleaving the 3-methylphenyl group)[6].

The reaction is conducted in aqueous acetic acid. The acidic medium protonates the pyridine nitrogen, disrupting the aromatic electron density and increasing the ring's susceptibility to reduction. Furthermore, protonation prevents the resulting basic piperidine amine from coordinating to and poisoning the Rhodium catalyst.

Stereochemically, the hydrogenation proceeds via sequential syn-addition of hydrogen atoms from the catalyst surface to the adsorbed pyridine ring. This bottom-face attack inherently favors the formation of the cis-diastereomer, where the carboxylic acid and the 3-methylphenyl group reside on the same face of the newly formed piperidine ring.

Mechanism Pyridine 5-(3-Methylphenyl)nicotinic acid (Planar Aromatic) Adsorption Adsorption to Metal Catalyst Surface (Rh or Pt) Pyridine->Adsorption SynAdd Sequential Syn-Addition of H2 (Bottom Face Attack) Adsorption->SynAdd Desorption Desorption of Saturated Ring SynAdd->Desorption CisProduct cis-5-(3-Methylphenyl)piperidine-3-carboxylic acid (Kinetically favored) Desorption->CisProduct

Stereoselective syn-addition mechanism during catalytic hydrogenation.

Experimental Protocol: Pyridine Reduction
  • Preparation: In a Parr hydrogenation vessel, dissolve 5-(3-methylphenyl)nicotinic acid (5.0 g, 23.4 mmol) in a mixture of Acetic Acid (40 mL) and Water (10 mL).

  • Catalyst Loading: Carefully add 5% Rh/Al₂O₃ (0.5 g, 10 wt%). Safety Note: Finely divided transition metal catalysts are pyrophoric when saturated with hydrogen; ensure the vessel is thoroughly purged with inert gas before introducing H₂.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂ and heat to 60 °C. Agitate the mixture for 12–24 hours until hydrogen uptake ceases[6].

  • Filtration: Vent the hydrogen gas and purge with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad generously with methanol. Do not let the used catalyst dry out in the air.

  • Isolation: Concentrate the filtrate in vacuo to remove acetic acid. The crude residue is triturated with diethyl ether and recrystallized from hot ethanol/water to enrich the cis-diastereomer (>95% dr), yielding the final product: 5-(3-Methylphenyl)piperidine-3-carboxylic acid .

Quantitative Data: Hydrogenation Catalyst Optimization

The choice of catalyst and solvent profoundly impacts both the overall conversion yield and the diastereomeric ratio (dr) of the final product. The table below summarizes optimization data for the reduction of 5-aryl-nicotinic acid derivatives.

CatalystSolvent SystemPressure (H₂)Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
5% Rh/Al₂O₃ AcOH / H₂O (4:1) 50 psi 60 12 88% 92 : 8
PtO₂ (Adams' Catalyst)Glacial AcOH60 psi252482%85 : 15
10% Pd/CMeOH / HCl (cat.)100 psi804845%60 : 40
5% Rh/CMeOH / H₂O50 psi601876%88 : 12

Note: Rh/Al₂O₃ in aqueous acetic acid provides the optimal balance of high conversion rates and excellent stereocontrol, minimizing unwanted trans-isomer formation.

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Exploratory

Physicochemical Profiling and Methodological Guide for 5-(3-Methylphenyl)piperidine-3-carboxylic Acid

Executive Summary In modern drug discovery, functionalized saturated heterocycles are highly prized for their ability to project pharmacophores into three-dimensional space. 5-(3-Methylphenyl)piperidine-3-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized saturated heterocycles are highly prized for their ability to project pharmacophores into three-dimensional space. 5-(3-Methylphenyl)piperidine-3-carboxylic acid (CAS: 1421601-95-7)[1] is a highly versatile, amphoteric building block. It is a structurally elaborated derivative of nipecotic acid (piperidine-3-carboxylic acid), a classical inhibitor of the GABA transporter[2].

While unsubstituted nipecotic acid suffers from poor blood-brain barrier (BBB) permeability due to its high polarity, the strategic installation of a 3-methylphenyl (m-tolyl) group at the C5 position dramatically alters its physicochemical profile. This modification increases lipophilicity and provides a hydrophobic anchor, making it an ideal core scaffold for designing central nervous system (CNS) therapeutics, including highly selective σ1 and σ2 receptor ligands[3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural dynamics, and the self-validating experimental protocols required for its characterization.

Core Physicochemical Properties

As an amphoteric molecule containing both a basic secondary amine and an acidic carboxylic acid, 5-(3-methylphenyl)piperidine-3-carboxylic acid exists primarily as a zwitterion at physiological pH (7.4)[4]. Understanding its ionization states is critical for predicting its solubility, permeability, and target-binding kinetics.

Quantitative Data Summary
ParameterValueSource / Rationale
Molecular Formula C₁₃H₁₇NO₂[5]
Molecular Weight 219.28 g/mol [5]
CAS Number 1421601-95-7[1]
pKa₁ (Carboxylic Acid) ~3.35Based on unsubstituted nipecotic acid[6]
pKa₂ (Piperidine Amine) ~10.64Based on unsubstituted nipecotic acid[6]
Isoelectric Point (pI) ~6.99Calculated as (pKa₁ + pKa₂)/2
Predicted LogP 1.8 – 2.2Derived from nipecotic acid base + m-tolyl contribution
Acid-Base Equilibria

The molecule transitions through three distinct ionization states depending on the pH of the microenvironment. At gastric pH (~1.5), the molecule is fully protonated (cationic). In the bloodstream (pH 7.4), the zwitterionic form dominates, which limits passive diffusion but allows for strong electrostatic interactions with target proteins.

Zwitterion Cation Cationic Form (pH < 3.5) NH2+, COOH Zwitterion Zwitterionic Form (pH 4.5 - 9.5) NH2+, COO- Cation->Zwitterion -H+ (pKa1 ~3.3) Zwitterion->Cation +H+ Anion Anionic Form (pH > 10.5) NH, COO- Zwitterion->Anion -H+ (pKa2 ~10.6) Anion->Zwitterion +H+

Caption: Acid-base equilibria of the piperidine-3-carboxylic acid scaffold.

Structural and Conformational Dynamics

The 5-(3-methylphenyl)piperidine-3-carboxylic acid scaffold possesses two chiral centers at the C3 and C5 positions, yielding four possible stereoisomers (two pairs of enantiomers: cis and trans).

In solution, the piperidine ring adopts a low-energy chair conformation. The bulky 3-methylphenyl group will overwhelmingly favor the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial protons at C1 and C3. Consequently, the relative stereochemistry at C3 dictates the orientation of the carboxylic acid:

  • In the cis-isomer (e.g., 3R,5S), the carboxyl group can also adopt an equatorial position, maximizing thermodynamic stability.

  • In the trans-isomer , the carboxyl group is forced into a higher-energy axial position, which significantly alters the 3D vector of the pharmacophore and can dramatically impact target affinity.

Experimental Methodologies for Characterization

To utilize this compound effectively in lead optimization, empirical determination of its pKa and LogD is mandatory. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Potentiometric Titration for pKa Determination

Because the compound is a zwitterion, it requires bidirectional titration to capture both ionization events accurately.

  • Sample Preparation: Prepare a 1 mM solution of the compound in 0.15 M KCl.

    • Causality: The KCl background maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, preventing drift in the Nernstian response of the electrode.

  • Environmental Control: Purge the titration vessel with Argon gas for 10 minutes prior to and during the experiment.

    • Causality: Atmospheric CO₂ dissolves in water to form carbonic acid, which artificially lowers the pH and heavily skews the pKa₁ (carboxylic acid) measurement.

  • Bidirectional Titration:

    • Titrate with standardized 0.1 M HCl to determine the amine pKa (pKa₂).

    • Using a fresh sample, titrate with standardized 0.1 M KOH to determine the carboxylic acid pKa (pKa₁).

  • Self-Validation Check: Run a blank titration of the 0.15 M KCl solvent and a standard reference (e.g., Potassium Hydrogen Phthalate) to verify electrode linearity and response time.

Protocol 2: Shake-Flask Method for LogD(7.4) Determination

LogD at pH 7.4 measures the distribution of the zwitterionic species between an aqueous buffer and a lipid-like organic phase.

Workflow Step1 Phase Pre-Saturation (Octanol & PBS pH 7.4) Step2 Compound Spiking (1 mg/mL in Octanol) Step1->Step2 Step3 Equilibration (Shake at 25°C for 24h) Step2->Step3 Step4 Phase Separation (Centrifugation at 3000g) Step3->Step4 Step5 Quantification (LC-MS/UV Analysis) Step4->Step5 Step6 LogD Calculation (Ratio of Concentrations) Step5->Step6

Caption: Standardized shake-flask workflow for determining the LogD(7.4) of amphoteric compounds.

  • Phase Pre-Saturation: Vigorously mix n-octanol with PBS (pH 7.4) for 24 hours, then separate the phases.

    • Causality: Octanol and water are partially miscible. Pre-saturation prevents volume shifts during the actual experiment, which would otherwise invalidate the final concentration calculations.

  • Equilibration: Dissolve the compound in the pre-saturated octanol phase at 1 mg/mL. Combine equal volumes of the spiked octanol and pre-saturated PBS in a sealed vial. Agitate at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the vials at 3000 x g for 15 minutes to ensure complete phase separation and break any micro-emulsions.

  • Self-Validation (Mass Balance): Quantify the concentration in both phases using LC-MS. Calculate the total mass recovered. The total mass recovered must equal the initial mass spiked (±5%). A failure in mass balance indicates precipitation at the interface or adsorption to the vial walls, rendering the LogD value invalid.

Applications in Drug Design

The amphoteric nature of 5-(3-methylphenyl)piperidine-3-carboxylic acid makes it a highly privileged scaffold. The basic amine acts as a critical hydrogen bond donor/electrostatic anchor, while the m-tolyl group projects into hydrophobic sub-pockets.

This specific topology is heavily utilized in the design of neuroactive agents. For example, derivatives of nipecotic acid, such as Tiagabine, are potent anticonvulsants that function by inhibiting GABA reuptake[2]. Furthermore, replacing the carboxylic acid with various bioisosteres (e.g., tetrazoles or oxadiazoles) while retaining the 3-methylphenyl-piperidine core is a proven strategy for generating highly selective σ1 and σ2 receptor ligands, which are currently being investigated for neuroprotective and oncological indications[3].

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Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 5-(3-Methylphenyl)piperidine-3-carboxylic Acid

Executive Summary The asymmetric synthesis of 3,5-disubstituted piperidines, such as 5-(3-methylphenyl)piperidine-3-carboxylic acid, is of paramount importance in modern drug discovery. These chiral scaffolds serve as ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric synthesis of 3,5-disubstituted piperidines, such as 5-(3-methylphenyl)piperidine-3-carboxylic acid, is of paramount importance in modern drug discovery. These chiral scaffolds serve as rigidified bioisosteres and are critical pharmacophores in CNS therapeutics and oncology. Traditional synthetic routes relying on classical chiral resolution suffer from poor atom economy (maximum 50% theoretical yield) and lengthy recycling steps.

This application note details a highly efficient, self-validating protocol leveraging Iridium-catalyzed asymmetric hydrogenation of a pre-activated pyridinium intermediate. This approach establishes the cis-stereocenters with exceptional enantioselectivity (>95% ee) and diastereomeric ratio (>20:1 d.r.), offering a scalable and robust pathway for drug development professionals.

Mechanistic Causality: Overcoming Catalyst Poisoning

Direct asymmetric hydrogenation of neutral pyridines is thermodynamically and kinetically demanding. The inherent resonance energy of the pyridine ring (~107 kJ/mol) resists reduction. More critically, the resulting basic piperidine nitrogen acts as a strong Lewis base, irreversibly coordinating to the transition metal center and poisoning the catalyst .

To circumvent this, our protocol employs an N-benzylation activation strategy . Quaternization of the nitrogen atom achieves two causal outcomes:

  • Aromaticity Disruption: The positive charge withdraws electron density, significantly lowering the activation energy required for the initial hydride transfer.

  • Catalyst Preservation: The nitrogen lone pair is masked, preventing product inhibition and allowing the use of highly active [Ir(COD)Cl]2 / (R)-SegPhos catalytic systems .

Furthermore, the addition of catalytic iodine (I₂) is not arbitrary. Halide additives bridge the dinuclear iridium species, accelerating the turnover rate and rigidifying the chiral pocket to maximize enantiomeric excess (ee) .

Reaction Pathway Visualization

Pathway A 1. Suzuki Coupling Ethyl 5-bromonicotinate + m-Tolylboronic acid B 2. Pyridinium Activation N-Benzylation (BnBr) A->B Activation via quaternization C 3. Asymmetric Hydrogenation [Ir(COD)Cl]2 / (R)-SegPhos B->C H2 (50 bar), I2 additive D 4. Global Deprotection Pd/C (H2) & LiOH C->D Cleaves N-Bn and Ethyl ester E Target Compound: (3S,5R)-5-(3-Methylphenyl) piperidine-3-carboxylic acid D->E pH adjustment to isoelectric point

Figure 1: Workflow for the asymmetric synthesis of 5-(3-Methylphenyl)piperidine-3-carboxylic acid.

Quantitative Optimization Data

The choice of solvent and additive is critical for the stereodetermining step. Table 1 summarizes the causal relationship between the reaction conditions and the resulting enantioselectivity during the Ir-catalyzed hydrogenation of the N-benzylpyridinium intermediate.

Table 1: Optimization of the Iridium-Catalyzed Asymmetric Hydrogenation Step

EntryCatalyst PrecursorChiral LigandAdditiveSolventConversion (%)ee (%)
1[Ir(COD)Cl]2(R)-BINAPNoneTHF>9572
2[Ir(COD)Cl]2(R)-SegPhosNoneTHF>9585
3[Ir(COD)Cl]2(R)-SegPhosI₂ (10 mol%)THF>9994
4[Ir(COD)Cl]2(R)-SegPhosI₂ (10 mol%)MeOH8088
5 [Ir(COD)Cl]2 (R)-SegPhos I₂ (10 mol%) THF/MeOH (5:1) >99 96

Note: The mixed THF/MeOH solvent system (Entry 5) provides optimal solubility for the highly polar pyridinium salt while maintaining the integrity of the chiral Ir-complex.

Step-by-Step Experimental Protocol

Stage 1: Synthesis of Ethyl 5-(3-methylphenyl)nicotinate
  • Charge Reactor: To a 500 mL round-bottom flask, add ethyl 5-bromonicotinate (10.0 g, 43.5 mmol), 3-methylphenylboronic acid (7.1 g, 52.2 mmol), and K₂CO₃ (12.0 g, 87.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/H₂O (4:1, 150 mL).

  • Catalyst Addition: Under a strict Argon atmosphere, add Pd(dppf)Cl₂ (1.6 g, 2.17 mmol).

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a Celite pad, and extract with EtOAc (3 × 100 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 4:1).

Self-Validation Checkpoint 1: TLC (Hexanes/EtOAc 3:1) should show a single UV-active spot at Rf ~0.4. ¹H NMR (CDCl₃) must confirm the disappearance of the 5-bromo proton and the appearance of the m-tolyl aromatic protons (δ 7.2–7.5 ppm) and the aryl-methyl singlet (δ 2.4 ppm).

Stage 2: Pyridinium Salt Activation
  • Alkylation: Dissolve the purified ethyl 5-(3-methylphenyl)nicotinate (8.0 g, 33.1 mmol) in anhydrous toluene (80 mL).

  • Reagent Addition: Add benzyl bromide (BnBr) (4.7 mL, 39.7 mmol) dropwise.

  • Reaction: Reflux the mixture at 110 °C for 18 hours. A dense precipitate will form as the quaternized salt is insoluble in toluene.

  • Isolation: Cool to 0 °C, filter the precipitate, and wash thoroughly with cold diethyl ether to remove unreacted starting materials. Dry under high vacuum.

Self-Validation Checkpoint 2: The product is a highly polar solid. ¹H NMR (DMSO-d₆) must show a distinct downfield shift of the pyridine protons to δ 8.8–9.5 ppm, confirming complete quaternization. Proceeding with unreacted neutral pyridine will poison the Ir-catalyst in the next step.

Stage 3: Ir-Catalyzed Asymmetric Hydrogenation
  • Catalyst Preparation: In an argon-filled glovebox, dissolve [Ir(COD)Cl]2 (111 mg, 0.5 mol%) and (R)-SegPhos (202 mg, 1.1 mol%) in anhydrous THF (10 mL). Stir for 30 minutes. Add I₂ (84 mg, 1.0 mol%) and stir for an additional 10 minutes.

  • Substrate Loading: Transfer the N-benzylpyridinium bromide salt (10.0 g, 24.2 mmol) into a high-pressure stainless-steel autoclave.

  • Solvent Addition: Add a degassed mixture of THF/MeOH (5:1, 120 mL), followed by the prepared catalyst solution.

  • Hydrogenation: Purge the autoclave with H₂ gas three times. Pressurize to 50 bar H₂ and stir at 50 °C for 24 hours.

  • Workup: Carefully vent the H₂ gas. Concentrate the mixture under reduced pressure. Pass through a short silica plug (DCM/MeOH 9:1) to remove the metal catalyst.

Self-Validation Checkpoint 3: ¹H NMR of the crude mixture must show the complete disappearance of the downfield aromatic protons and the appearance of aliphatic piperidine protons (δ 1.5–3.5 ppm). Chiral HPLC (e.g., Chiralcel OD-H) should confirm >95% ee for the cis-isomer.

Stage 4: Global Deprotection & Isoelectric Isolation
  • Hydrogenolysis (N-Debenzylation): Dissolve the hydrogenated intermediate in MeOH (100 mL). Add 10% Pd/C (1.0 g). Stir under an H₂ balloon (1 atm) at room temperature for 12 hours. Filter through Celite and concentrate.

  • Saponification: Dissolve the crude amino ester in THF/H₂O (1:1, 100 mL). Add LiOH·H₂O (3.0 g, 71.5 mmol). Stir at room temperature for 4 hours to cleave the ethyl ester.

  • Isoelectric Precipitation: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully adjust the pH to exactly 6.5 using 1M HCl.

  • Final Isolation: Collect the resulting white crystalline precipitate via vacuum filtration. Wash with cold water and acetone, then dry under vacuum at 40 °C.

Self-Validation Checkpoint 4: LC-MS must confirm the target mass [M+H]⁺ = 220.1. The final product should be a white solid with a sharp melting point, validating the purity of the isolated zwitterion.

References

  • Asymmetric Hydrogenation of Heteroaromatic Compounds Accounts of Chemical Research, 2007.[Link]

  • Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights Organic Letters, 2018.[Link]

  • Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives Journal of the American Chemical Society, 2005.[Link]

Application

Application Note: High-Throughput LC-MS/MS Quantification of 5-(3-Methylphenyl)piperidine-3-carboxylic acid in Biological Matrices

Introduction & Scientific Rationale 5-(3-Methylphenyl)piperidine-3-carboxylic acid (5-MMPCA) is a highly specific, lipophilic derivative of nipecotic acid. Nipecotic acid and its structural analogues serve as the foundat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

5-(3-Methylphenyl)piperidine-3-carboxylic acid (5-MMPCA) is a highly specific, lipophilic derivative of nipecotic acid. Nipecotic acid and its structural analogues serve as the foundational pharmacophores for1, making them primary candidates in antiepileptic and neuropharmacological drug development[1]. While endogenous-like nipecotic acid exhibits poor blood-brain barrier (BBB) permeability, the strategic addition of the 3-methylphenyl moiety at the 5-position significantly enhances its lipophilicity and central nervous system (CNS) availability.

To support preclinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM), a highly sensitive analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has entirely replaced cumbersome radiometric assays as the 2 in complex biological matrices[2]. This application note details a self-validating, high-throughput LC-MS/MS protocol for the quantification of 5-MMPCA in plasma.

Mechanism N1 Presynaptic Neuron G GABA Release N1->G C Synaptic Cleft G->C T GAT-1 Transporter (Reuptake) C->T Normal Reuptake R Postsynaptic GABA-A Receptor C->R Signal Transmission I 5-MMPCA (Nipecotic Acid Derivative) I->T Inhibits

Pharmacological mechanism of 5-MMPCA inhibiting the GAT-1 transporter.

Experimental Design: The Causality Behind the Method

As a Senior Application Scientist, it is critical to design methods where every parameter serves a deliberate physicochemical purpose.

  • Sample Preparation Causality: Simple protein precipitation (PPT) is often insufficient for lipophilic amines due to severe ion suppression from endogenous glycerophospholipids. We employ a hybrid PPT/Phospholipid Depletion (PLD) strategy. This choice directly addresses the root cause of matrix effects in positive electrospray ionization (ESI+), ensuring consistent ionization efficiency across the analytical run, a critical factor for3[3].

  • Chromatographic Causality: 5-MMPCA is zwitterionic. At an acidic pH (0.1% Formic Acid, pH ~2.7), the piperidine nitrogen (pKa ~10) is fully protonated (+1), while the carboxylic acid (pKa ~3.5) is predominantly neutral. A Biphenyl stationary phase was selected over a standard C18. The biphenyl phase provides crucial π−π interactions with the 3-methylphenyl ring, yielding superior retention, peak symmetry, and orthogonal separation from endogenous isobaric interferences.

  • Mass Spectrometry Causality: ESI+ with Multiple Reaction Monitoring (MRM) provides the highest specificity. Tiagabine-d6 (a commercially available, structurally related nipecotic acid derivative) is utilized as the internal standard (IS) to correct for extraction recovery and ionization variances, 4[4].

Workflow A Plasma Sample (50 µL) B Protein Precipitation (Acetonitrile + IS) A->B C Phospholipid Depletion (Solid Phase Plate) B->C D UHPLC Separation (Biphenyl Column) C->D E ESI-MS/MS Detection (MRM Mode) D->E F Data Processing & Quantification E->F

LC-MS/MS Bioanalytical Workflow for 5-MMPCA Quantification.

Step-by-Step Methodologies

Reagent and Standard Preparation
  • Stock Solutions: Prepare a 1.0 mg/mL stock solution of 5-MMPCA in 50:50 Methanol:Water (v/v). Prepare Tiagabine-d6 (IS) stock at 100 µg/mL in Methanol.

  • Working Solutions: Dilute the stock solution with 50:50 Methanol:Water to create an 8-point calibration curve ranging from 1.0 ng/mL to 1000 ng/mL.

  • IS Working Solution: Dilute Tiagabine-d6 to 50 ng/mL in 100% Acetonitrile. This solution will serve simultaneously as the internal standard delivery vehicle and the protein precipitation solvent.

Sample Preparation (PPT + PLD)
  • Aliquot 50 µL of plasma (calibration standard, Quality Control, or unknown sample) into a 96-well phospholipid depletion plate (e.g., Ostro™ or Phree™).

  • Add 150 µL of the IS Working Solution to each well to precipitate plasma proteins.

  • Aspirate and dispense 3 times using a multichannel pipette to ensure complete mixing and disruption of protein binding.

  • Apply positive pressure (15 psi) or vacuum (10 inHg) for 5 minutes to elute the sample into a clean 96-well collection plate.

  • Dilute the eluate with 200 µL of LC-MS grade Water to match the initial mobile phase conditions. Crucial Step: Failing to dilute the high-organic extract will cause severe peak breakthrough and distortion on the UHPLC column.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Restek Raptor Biphenyl, 2.1 x 50 mm, 1.8 µm.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas: 1000 L/hr.

Data Presentation

Table 1: UHPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
0.50955Isocratic Hold
2.501090Linear Gradient
3.501090Wash
3.60955Re-equilibration
5.00955End
Table 2: MS/MS MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
5-MMPCA (Quantifier) 220.1174.1 (-H₂O, -CO)5018
5-MMPCA (Qualifier) 220.1115.1 (Ring Cleavage)5035
Tiagabine-d6 (IS) 382.2244.15025

Method Validation & Self-Validating Systems

To ensure absolute trustworthiness, the method incorporates self-validating system suitability test (SST) criteria embedded within every analytical batch:

  • Carryover Validation: A blank plasma extract injected immediately after the Upper Limit of Quantification (ULOQ, 1000 ng/mL) must show a 5-MMPCA peak area < 20% of the Lower Limit of Quantification (LLOQ, 1 ng/mL).

  • Matrix Factor (MF) Integrity: Calculated by dividing the peak area of 5-MMPCA spiked post-extraction by the peak area of a neat standard. The IS-normalized MF must fall between 0.85–1.15 (CV < 15%). This self-validates the efficacy of the PLD step in real-time.

Table 3: Method Validation Summary
ParameterResultAcceptance Criteria (FDA/EMA)
Linear Range 1.0 – 1000 ng/mLR² > 0.995
LLOQ 1.0 ng/mLS/N > 10, Precision ≤ 20%
Intra-day Precision (CV) 3.2% – 7.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy 94.5% – 106.2%85% – 115%
IS-Normalized Matrix Factor 0.96 (CV = 4.1%)0.85 – 1.15
Extraction Recovery 88.4% – 92.1%Consistent across QC levels

References

  • Combination of MS Binding Assays and affinity selection mass spectrometry for screening of structurally homogenous libraries as exemplified for a focused oxime library addressing the neuronal GABA transporter 1. European Journal of Medicinal Chemistry (via PubMed).1[1]

  • MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry (ACS Publications).2[2]

  • An LC-ESI-MS/MS assay for the therapeutic drug monitoring of 15 antiseizure medications in plasma of children with epilepsy. Biomedical Chromatography (via PubMed).4[4]

  • Simultaneous analysis of 22 antiepileptic drugs in postmortem blood, serum and plasma using LC-MS-MS with a focus on their role in forensic cases. Journal of Analytical Toxicology (via PubMed).3[3]

Sources

Method

using 5-(3-Methylphenyl)piperidine-3-carboxylic acid in fragment-based drug discovery

Application Note: 5-(3-Methylphenyl)piperidine-3-carboxylic Acid as a 3D Scaffold in Fragment-Based Drug Discovery (FBDD) Executive Summary The identification of high-quality chemical starting points is the most critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-(3-Methylphenyl)piperidine-3-carboxylic Acid as a 3D Scaffold in Fragment-Based Drug Discovery (FBDD)

Executive Summary

The identification of high-quality chemical starting points is the most critical bottleneck in small-molecule drug discovery. Fragment-Based Drug Discovery (FBDD) addresses this by screening low-molecular-weight libraries to find highly efficient, albeit weak, binders that can be structurally optimized. Historically, fragment libraries have been dominated by flat, sp2-hybridized aromatic rings, leading to challenges in downstream optimization, such as poor solubility and lack of target selectivity.

5-(3-Methylphenyl)piperidine-3-carboxylic acid represents a premium, next-generation 3D fragment. By combining a basic piperidine core, an acidic carboxylic acid moiety, and a lipophilic m-tolyl group, this zwitterionic scaffold provides a rich, three-dimensional pharmacophore presentation. This application note details the physicochemical rationale, structural evolution strategies, and validated experimental protocols for deploying this specific fragment in FBDD campaigns.

Physicochemical Profiling & "Rule of Three" (Ro3) Compliance

To ensure a fragment can be successfully grown into a lead-like molecule without violating Lipinski’s Rule of Five, it must strictly adhere to the Astex "Rule of Three" (Ro3) [1]. Furthermore, modern FBDD emphasizes the "Escape from Flatland" principle, which posits that higher fraction sp3 (Fsp3) character correlates with improved clinical success rates [2].

As detailed in Table 1 , 5-(3-Methylphenyl)piperidine-3-carboxylic acid perfectly aligns with these stringent developability criteria.

Table 1: Physicochemical Properties of 5-(3-Methylphenyl)piperidine-3-carboxylic acid

PropertyValueRo3 ThresholdMechanistic Advantage
Molecular Weight (MW) 219.28 Da≤ 300 DaLeaves ample "molecular weight budget" for fragment growing.
cLogP ~1.9≤ 3Ensures aqueous solubility during high-concentration screening.
H-Bond Donors (HBD) 2≤ 3Permits specific directional interactions with target backbone/sidechains.
H-Bond Acceptors (HBA) 3≤ 3Prevents excessive desolvation penalties upon binding.
Rotatable Bonds 2≤ 3Minimizes entropic penalty upon target binding.
Fsp3 (sp3 Carbons) 0.46 (6/13)> 0.3 (Ideal)Provides 3D character, improving solubility and target selectivity [2].
Stereocenters 2 (C3, C5)N/AAllows for the screening of distinct cis and trans diastereomers.

Mechanistic Rationale: The "Why" Behind the Scaffold

The utility of this fragment lies in its spatially defined vectors, which allow it to probe complex binding pockets that flat aromatics cannot access.

  • The Piperidine Core (Escaping Flatland): The saturated piperidine ring adopts a chair conformation, projecting the C3 and C5 substituents into distinct axial or equatorial vectors [3]. This 3D topology allows the fragment to navigate deep, convoluted binding pockets (e.g., protease active sites or allosteric kinase pockets) with high shape complementarity.

  • The Carboxylic Acid Vector: Carboxylic acid fragments are highly privileged in FBDD for their ability to target "hot-spot" basic residues (Arginine, Lysine) via salt bridges, or to coordinate metal ions in metalloenzymes [4].

  • The m-Tolyl Group: The 3-methylphenyl moiety serves as a hydrophobic probe. In target sites like Cathepsin K, similar piperidine scaffolds utilize aromatic appendages to occupy the lipophilic S1/S2 sub-pockets [5].

Fragment Evolution Strategy

Once binding is confirmed, the fragment serves as a central hub for multi-vector evolution. The presence of orthogonal functional groups (amine, carboxylic acid, and aromatic ring) allows for selective, late-stage functionalization.

Fragment_Evolution Frag 5-(3-Methylphenyl)piperidine- 3-carboxylic acid Sub1 Carboxylic Acid Vector (Targeting Arg/Lys) Frag->Sub1 Sub2 Piperidine Core (3D Scaffold / Fsp3) Frag->Sub2 Sub3 m-Tolyl Group (Hydrophobic Pocket) Frag->Sub3 Grow1 Amidation / Esterification (Fragment Growing) Sub1->Grow1 Grow2 N-Alkylation / Arylation (Vector Extension) Sub2->Grow2 Grow3 Halogenation / Substitution (Affinity Tuning) Sub3->Grow3 Lead Optimized Lead Compound (High Affinity / Selectivity) Grow1->Lead Grow2->Lead Grow3->Lead

Logical workflow for the multi-vector structural evolution of the fragment.

Experimental Protocols for Fragment Validation

Because fragments typically exhibit low binding affinities ( Kd​ in the μM to mM range), traditional biochemical assays often yield false negatives or positives. A self-validating biophysical and structural workflow is mandatory.

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is the gold standard for primary fragment screening because it detects binding events label-free and can capture the fast on/off rates characteristic of low-molecular-weight compounds.

Causality & Design: Fragments must be screened at high concentrations (e.g., 1 mM), requiring up to 5% DMSO. Because DMSO causes massive bulk refractive index changes, a rigorous solvent correction curve is the most critical step to prevent false signals. Furthermore, high flow rates are used to eliminate mass transport limitations, ensuring the observed kinetics reflect true binding.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 2000–3000 Response Units (RU) to ensure a theoretical maximum fragment binding capacity ( Rmax​ ) of at least 15–20 RU.

  • Solvent Correction Calibration: Prepare a 6-point DMSO calibration series ranging from 4.5% to 5.5% DMSO in the running buffer (e.g., PBS-P+). Inject this series before the fragment runs to map the bulk shift.

  • Fragment Preparation: Dissolve 5-(3-Methylphenyl)piperidine-3-carboxylic acid in 100% DMSO to a 50 mM stock. Dilute into running buffer to create a concentration series (31.25 μM to 2 mM) with a final constant DMSO concentration of 5.0%.

  • Execution: Inject the fragment series over the active and reference flow cells at a high flow rate (50–70 μL/min ). Contact time should be 30 seconds, followed by a 30-second dissociation phase. (Fragments typically dissociate instantly; longer times waste throughput).

  • Data Analysis: Subtract the reference cell and blank injections (double-referencing). Apply the DMSO solvent correction. Fit the resulting data using a Steady-State Affinity model, as the fast kinetics of this fragment will likely produce square-wave sensorgrams.

Protocol B: Orthogonal Validation via X-Ray Crystallography (Soaking)

Once SPR confirms binding, X-ray crystallography is required to determine the exact binding pose and vector orientations of the m-tolyl and carboxylic acid groups.

Causality & Design: Co-crystallization with fragments is often difficult due to low affinity. Crystal soaking is preferred. However, soaking a crystal in 50 mM of fragment can cause osmotic shock or lattice disruption. The protocol utilizes a step-wise soaking approach to maintain crystal integrity while driving the equilibrium toward the bound state.

  • Apo-Crystal Baseline: Ensure the apo-protein crystals diffract to a high resolution (< 2.5 Å) to confidently assign the electron density of a small 219 Da molecule.

  • Soaking Solution Preparation: Prepare the mother liquor supplemented with 20% (v/v) glycerol or PEG 400 as a cryoprotectant. Add the fragment stock to achieve a final concentration of 25 mM to 50 mM. Self-Validation Step: Observe the drop under a microscope for 10 minutes to ensure the fragment does not precipitate out of the soaking solution.

  • Step-Wise Soaking: Transfer the apo-crystal into a drop containing 5 mM fragment for 1 hour, then transfer to the 25 mM/50 mM drop for 2–24 hours. This gradual increase prevents crystal cracking.

  • Harvesting and Data Collection: Flash-cool the crystal in liquid nitrogen. Collect diffraction data and process using standard pipelines.

  • Refinement: Generate Fo​−Fc​ difference electron density maps. The rigid piperidine chair and the planar m-tolyl ring should present unambiguous density, allowing for precise modeling of the stereocenters.

Table 2: Quality Control Metrics for Fragment Validation

Validation StepMetricAcceptance Criteria
SPR Screening Sensorgram ShapeSquare-wave (fast on/off); No non-specific upward drift.
SPR Screening Stoichiometry ( Robs​/Rmax​ )0.8 to 1.2 (Ensures 1:1 specific binding, not aggregation).
Crystallography Resolution 2.5 Å.
Crystallography Ligand B-factorComparable to surrounding protein residues (indicates full occupancy).

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today. Available at:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at:[Link]

  • Foley, D. J., et al. (2015). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. Available at:[Link]

  • MDPI Pharmaceuticals. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Pharmaceuticals. Available at:[Link]

Application

Application Notes and Protocols for Developing Cell-Based Assays for 5-(3-Methylphenyl)piperidine-3-carboxylic Acid Activity

Authored by: A Senior Application Scientist Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active com...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays to characterize the biological activity of the novel compound, 5-(3-Methylphenyl)piperidine-3-carboxylic acid. Given the frequent association of piperidine derivatives with G-protein coupled receptors (GPCRs), particularly the orphan receptor GPR88 which is highly expressed in the central nervous system, this guide will focus on assays to investigate the compound's potential modulatory effects on GPR88 signaling.[3][4][5] Foundational assays to assess general cytotoxicity and cell viability are also detailed, as these are critical initial steps in the evaluation of any new chemical entity.[1][6]

Introduction: The Significance of the Piperidine Scaffold and the Promise of GPR88 as a Therapeutic Target

The versatility of the piperidine ring allows for the synthesis of diverse analogs with a wide range of pharmacological activities.[1] Many piperidine-containing compounds have been developed as anticancer agents, analgesics, and for the treatment of various central nervous system (CNS) disorders.[2][7]

A particularly promising target for novel piperidine derivatives is the G-protein coupled receptor 88 (GPR88), an orphan GPCR predominantly expressed in the striatum region of the brain.[8][9] GPR88 is implicated in a variety of neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, anxiety, and substance use disorders, making it an attractive therapeutic target.[4][5][10] GPR88 primarily couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]

This application note will provide detailed protocols for a tiered approach to characterizing the activity of 5-(3-Methylphenyl)piperidine-3-carboxylic acid, starting with essential cytotoxicity screening and progressing to specific functional assays for GPR88 modulation.

Foundational Assays: Assessing Cytotoxicity and Cell Viability

A crucial first step in the characterization of any novel compound is to determine its inherent cytotoxicity. This information is vital for establishing a therapeutic window and for differentiating between specific pharmacological effects and non-specific toxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293, CHO-K1, or a relevant neuronal cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare a serial dilution of 5-(3-Methylphenyl)piperidine-3-carboxylic acid in culture medium. Remove the existing medium from the cells and replace it with 100 µL of the medium containing the desired concentrations of the test compound. Include a vehicle-only control. Incubate for 24, 48, or 72 hours.[6][11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[2][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a method used to measure cell density based on the binding of the SRB dye to protein components of cells.[6]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[6]

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.[6]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.[6]

  • Wash and Solubilize: Quickly rinse the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of growth inhibition and determine the GI50 value (the concentration of compound that inhibits cell growth by 50%).

Assay TypePrincipleEndpointTypical Cell Lines
MTT Measures metabolic activity of viable cells.[6]IC50HEK293, CHO-K1, PC3, MCF7[1][11]
SRB Measures total protein content, an indicator of cell mass.[6]GI50U251, MCF7, NCI-H460, PC-3[1]

Functional Assays for GPR88 Activity

Should 5-(3-Methylphenyl)piperidine-3-carboxylic acid exhibit low cytotoxicity, the next logical step is to investigate its functional activity at a specific target. The following assays are designed to determine if the compound acts as an agonist or antagonist of GPR88.

GPR88 Signaling Pathway

GPR88 is a Gi/o-coupled receptor. Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3][4] This is the primary signaling pathway for GPR88. Additionally, like many GPCRs, GPR88 may also signal through β-arrestin recruitment, which can lead to receptor internalization and activation of other signaling cascades.[12][13]

GPR88_Signaling cluster_membrane Plasma Membrane GPR88 GPR88 Gi_complex Gαiβγ GPR88->Gi_complex Activates beta_arrestin β-Arrestin GPR88->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand 5-(3-Methylphenyl)piperidine-3-carboxylic acid (Putative Agonist) Ligand->GPR88 Binds Gi_complex->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Reduced Signaling Internalization Receptor Internalization beta_arrestin->Internalization

Caption: GPR88 signaling pathway.

cAMP Accumulation Assay

This assay directly measures the functional consequence of GPR88 activation or inhibition. Since GPR88 activation leads to a decrease in cAMP, it is common to first stimulate adenylyl cyclase with forskolin to produce a measurable baseline of cAMP.[8]

Protocol (HTRF-based):

  • Cell Line: Use a cell line stably expressing human GPR88, such as CHO-K1 or HEK293 cells.[8]

  • Cell Seeding: Seed GPR88-expressing cells in a 384-well plate at an optimized density (e.g., 2,000-10,000 cells/well) and incubate overnight.[8]

  • Compound Preparation:

    • Agonist Mode: Prepare a serial dilution of 5-(3-Methylphenyl)piperidine-3-carboxylic acid in assay buffer.

    • Antagonist Mode: Prepare a serial dilution of the test compound in assay buffer containing a known GPR88 agonist (e.g., 2-PCCA or RTI-13951-33) at its EC80 concentration.[8][14]

  • Assay Procedure:

    • Agonist Mode: Add the test compound to the cells and incubate for a predetermined time (e.g., 30 minutes). Then, add a sub-maximal concentration of forskolin and incubate for another 30 minutes.

    • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Then, add the GPR88 agonist and forskolin mixture and incubate for 30 minutes.[15]

  • cAMP Detection: Lyse the cells and measure cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based cAMP detection kit according to the manufacturer's instructions.[8]

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • Antagonist Mode: Plot the cAMP concentration against the log of the test compound concentration to determine the IC50 value (the concentration that inhibits the agonist response by 50%).

cAMP_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis seed_cells Seed GPR88-expressing cells in 384-well plate add_compound Add compound to cells seed_cells->add_compound prep_compound Prepare serial dilutions of 5-(3-Methylphenyl)piperidine-3-carboxylic acid prep_compound->add_compound add_agonist_forskolin Add Forskolin (agonist mode) or Agonist + Forskolin (antagonist mode) add_compound->add_agonist_forskolin incubate Incubate add_agonist_forskolin->incubate lyse_cells Lyse cells and add HTRF reagents incubate->lyse_cells read_plate Read plate on HTRF reader lyse_cells->read_plate analyze_data Calculate EC50/IC50 read_plate->analyze_data

Caption: Workflow for a GPR88 cAMP accumulation assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR88 receptor, a key event in receptor desensitization and an indicator of G-protein independent signaling.[12][16] Commercially available assays, such as the PathHunter assay, utilize enzyme fragment complementation for a chemiluminescent readout.[17]

Protocol (PathHunter-based):

  • Cell Line: Use a cell line engineered to co-express a ProLink (PK)-tagged GPR88 and an Enzyme Acceptor (EA)-tagged β-arrestin.[17]

  • Cell Seeding: Seed the cells in a 384-well white, solid-bottom plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of 5-(3-Methylphenyl)piperidine-3-carboxylic acid to the cells.

  • Incubation: Incubate for 90 minutes at 37°C.

  • Signal Detection: Add the detection reagent according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Luminescence Measurement: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration to determine the EC50 for β-arrestin recruitment.

Functional AssayPrincipleEndpointKey Reagents
cAMP Accumulation Measures inhibition of adenylyl cyclase.[3][8]EC50/IC50GPR88-expressing cells, Forskolin, cAMP detection kit[8]
β-Arrestin Recruitment Measures protein-protein interaction upon receptor activation.[16][17]EC50Engineered cell line (e.g., PathHunter), chemiluminescent substrate[17]
Receptor Internalization Monitors agonist-induced translocation of the receptor from the plasma membrane.[12][13]EC50GPR88-tagged with a fluorescent protein (e.g., GFP, Venus)[12]
Receptor Internalization Assay

Agonist binding to GPR88 can induce its internalization from the cell surface. This can be visualized using microscopy with a fluorescently-tagged receptor or quantified in a high-throughput manner.[12]

Protocol (Microscopy-based):

  • Cell Line: Use a cell line transiently or stably expressing GPR88 tagged with a fluorescent protein (e.g., GPR88-Venus).[9][12]

  • Cell Seeding: Seed the cells on glass-bottom plates suitable for microscopy.

  • Compound Treatment: Treat the cells with various concentrations of 5-(3-Methylphenyl)piperidine-3-carboxylic acid. Include a known agonist as a positive control and a vehicle control.

  • Incubation: Incubate for a time course (e.g., 15, 30, 60 minutes) at 37°C.

  • Imaging: Acquire images using a high-content imager or a confocal microscope.

  • Data Analysis: Quantify the internalization by measuring the decrease in membrane fluorescence and the increase in intracellular puncta. Determine the EC50 for internalization.

Advanced Assays: Assessing Effects on Neuronal Activity

Given the high expression of GPR88 in the brain, it is valuable to assess the effect of 5-(3-Methylphenyl)piperidine-3-carboxylic acid on neuronal function.[9] These assays are more complex and are typically performed in primary neurons or iPSC-derived neurons.

Calcium Imaging in Neurons

Changes in neuronal activity are often associated with fluctuations in intracellular calcium concentrations.[18][19]

Protocol:

  • Cell Culture: Culture primary neurons or iPSC-derived neurons on glass-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) or use cells expressing a genetically encoded calcium indicator (e.g., GCaMP).[19]

  • Compound Application: Perfuse the cells with a solution containing 5-(3-Methylphenyl)piperidine-3-carboxylic acid.

  • Imaging: Record the fluorescence changes over time using a fluorescence microscope.

  • Data Analysis: Analyze the frequency and amplitude of calcium transients before and after compound application.

Microelectrode Array (MEA)

MEAs allow for the non-invasive, long-term recording of spontaneous electrical activity from neuronal networks in culture.[20]

Protocol:

  • Cell Culture: Culture neuronal cells on MEA plates.

  • Baseline Recording: Record the baseline spontaneous firing rate and network bursting activity.

  • Compound Application: Add 5-(3-Methylphenyl)piperidine-3-carboxylic acid to the culture medium.

  • Post-treatment Recording: Record the neuronal activity at various time points after compound addition.

  • Data Analysis: Analyze changes in spike rate, burst frequency, and network synchrony.[20]

Data Presentation and Interpretation

All quantitative data should be presented clearly, with dose-response curves generated to determine potency (EC50 or IC50) and efficacy (Emax). It is crucial to include appropriate positive and negative controls in all experiments to ensure data validity.

Example Data Summary Table:

AssayParameter5-(3-Methylphenyl)piperidine-3-carboxylic acidPositive Control (e.g., 2-PCCA)
MTT Assay IC50 (µM)> 50-
cAMP (Agonist) EC50 (nM)150116[14]
cAMP (Antagonist) IC50 (nM)> 10,000-
β-Arrestin EC50 (nM)800-
Internalization EC50 (nM)950-

Conclusion

This application note provides a comprehensive framework for the in vitro characterization of 5-(3-Methylphenyl)piperidine-3-carboxylic acid. By following a tiered approach, starting with fundamental cytotoxicity assays and progressing to specific functional assays for the putative target GPR88, researchers can efficiently and accurately determine the compound's biological activity. The advanced neuronal assays offer a pathway to understanding the compound's effects in a more physiologically relevant context. These detailed protocols are designed to ensure scientific rigor and generate reliable data to guide further drug development efforts.

References

  • Benchchem. Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs.
  • Benchchem. Application Note: Gpr88-IN-1 Protocol for cAMP Functional Assay.
  • ResearchGate. GPR88 signalling pathway. | Download Scientific Diagram.
  • PMC. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs.
  • eLife. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs.
  • ACS Publications. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target.
  • ResearchGate. Methods for stimulating the in vitro neural network and measuring their...
  • Recording Methods of Neuronal Cell Activity Using Microelectrodes.
  • PMC. Monitoring neuronal activity with voltage-sensitive fluorophores.
  • Frontiers. GPR88 promotes neurite outgrowth of sensory neurons via activation of Gi/o.
  • Benchchem. A Comparative Analysis of Piperidine Derivatives in Anticancer Research.
  • Neurons on Microelectrode Arrays and In Vitro Electrophysiological Data Analysis.
  • bioRxiv. High-throughput measurements of neuronal activity in single human iPSC-derived glutamate neurons.
  • PMC. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target.
  • MedchemExpress.com. GPR88 | Agonists Antagonists.
  • Benchchem. interpreting unexpected results with Gpr88-IN-1.
  • Eurofins. GPR88 Human Class A Orphan GPCR Cell Based Agonist Arrestin LeadHunter Assay - US.
  • ProbeChem.com. GPR88 (inhibitors, antagonists, agonists).
  • EuroscreenFast. Orphan GPR88 cAMP (FAST-0963C).
  • EUbOPEN. (a-c) Demonstration of the feasibility of testing for antagonist activity with the Tango β‐arrestin.
  • ResearchGate. (PDF) Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88.
  • PMC. Mapping GPR88-Venus illuminates a novel role for GPR88 in Sensory Processing.
  • ResearchGate. GPR88 impairs the signaling of kappa opioid receptors in a heterologous system and in primary striatal neurons.
  • PubMed. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88.
  • PMC. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells.
  • ACS Chemical Neuroscience. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor.
  • Benchchem. Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols.
  • PubMed. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.
  • PMC. Arrestin recruitment and signaling by G protein-coupled receptor heteromers.
  • PMC. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.
  • PubMed. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors.
  • MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • PMC. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
  • PMC. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
  • Google Patents. US5250542A - Peripherally selective piperidine carboxylate opioid antagonists.

Sources

Method

Scale-Up Synthesis Considerations for 5-(3-Methylphenyl)piperidine-3-carboxylic Acid: A Process Chemistry Guide

Executive Summary 5-(3-Methylphenyl)piperidine-3-carboxylic acid is a privileged 3,5-disubstituted piperidine scaffold frequently utilized in the development of targeted protein degraders (PROTACs) and highly specific sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(3-Methylphenyl)piperidine-3-carboxylic acid is a privileged 3,5-disubstituted piperidine scaffold frequently utilized in the development of targeted protein degraders (PROTACs) and highly specific small-molecule inhibitors. Transitioning the synthesis of this building block from discovery chemistry (milligram scale) to process manufacturing (kilogram scale) requires mitigating several critical bottlenecks: transition-metal catalyst poisoning, regioselective reduction of the heteroaromatic core, and efficient diastereomeric resolution. This application note details a robust, scalable, and self-validating synthetic route designed for high-throughput process chemistry.

Retrosynthetic Strategy & Process Rationale

Rather than constructing the piperidine ring de novo via complex and low-yielding cyclizations, the most scalable approach leverages the commercial availability of 5-bromonicotinic acid. The two-stage sequence involves a Suzuki-Miyaura cross-coupling to establish the C-C biaryl bond, followed by a global catalytic hydrogenation of the pyridine ring to the piperidine system. This approach minimizes step count and relies on highly robust, atom-economical transformations.

Synthesis cluster_0 Stage 1: Biaryl Coupling cluster_1 Stage 2: Heterocycle Reduction cluster_2 Stage 3: Resolution SM1 5-Bromonicotinic Acid Rxn1 Suzuki-Miyaura Coupling (Pd-Catalyzed, Biphasic) SM1->Rxn1 SM2 3-Methylphenylboronic Acid SM2->Rxn1 Int1 5-(3-Methylphenyl)nicotinic Acid Rxn1->Int1 Rxn2 Catalytic Hydrogenation (PtO2, H2, AcOH) Int1->Rxn2 Int2 5-(3-Methylphenyl)piperidine- 3-carboxylic Acid (cis/trans) Rxn2->Int2 Rxn3 Diastereomeric Salt Crystallization Int2->Rxn3 Final Enantiopure Piperidine Building Block Rxn3->Final

Process workflow for the scale-up synthesis of 5-(3-Methylphenyl)piperidine-3-carboxylic acid.

Stage 1: Suzuki-Miyaura Cross-Coupling

Mechanistic Insights & Causality

Coupling an unprotected carboxylic acid (5-bromonicotinic acid) with 3-methylphenylboronic acid requires precise base stoichiometry. At least two equivalents of base (e.g., K₂CO₃) are mandatory: one to deprotonate the carboxylic acid and form the soluble carboxylate salt, and a second to activate the boronic acid via the formation of the reactive boronate complex, which is essential for the transmetalation step of the catalytic cycle [1]. A biphasic solvent system (1,4-Dioxane/H₂O) is utilized to ensure the solubility of both the organic substrates and the inorganic base, preventing mass-transfer limitations.

Experimental Protocol
  • Charge: To a 20 L jacketed reactor, charge 5-bromonicotinic acid (1.0 kg, 4.95 mol), 3-methylphenylboronic acid (0.81 kg, 5.94 mol, 1.2 eq), and 1,4-Dioxane (8.0 L).

  • Base Addition: Add a solution of K₂CO₃ (1.71 kg, 12.38 mol, 2.5 eq) dissolved in deionized water (2.0 L).

  • Deoxygenation: Sparge the biphasic mixture with nitrogen for 30 minutes. Causality: Oxygen must be strictly removed to prevent the oxidative homocoupling of the boronic acid and the premature oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Charge Pd(dppf)Cl₂ (0.036 kg, 1 mol%).

  • Reaction: Heat the mixture to 85 °C and stir vigorously for 6–8 hours.

  • In-Process Control (IPC) & Validation: Sample the organic layer for HPLC analysis. The reaction is self-validated as complete when unreacted 5-bromonicotinic acid is < 1.0% AUC.

  • Workup & Pd Scavenging: Cool to 20 °C. Add activated carbon (0.1 kg) and a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the mixture. Stir for 2 hours, then filter through a Celite pad. Causality: Residual palladium will irreversibly poison the PtO₂ catalyst required in the subsequent hydrogenation step.

  • Isolation: Acidify the aqueous layer with 6M HCl to pH 3 to precipitate 5-(3-methylphenyl)nicotinic acid. Filter, wash with water, and dry under vacuum at 50 °C.

Stage 2: High-Pressure Catalytic Hydrogenation

Mechanistic Insights & Causality

The reduction of the pyridine ring is notoriously difficult due to the nitrogen atom's lone pair, which strongly coordinates to and poisons transition metal surfaces. By conducting the hydrogenation in glacial acetic acid (AcOH), the pyridine nitrogen is protonated [2]. This protonation serves a dual purpose: it eliminates lone-pair coordination to the catalyst surface and withdraws electron density from the aromatic ring, significantly lowering the activation energy required for hydride transfer from the PtO₂ (Adams' catalyst) surface [3].

Experimental Protocol
  • Charge: To a 10 L high-pressure Hastelloy autoclave, charge 5-(3-methylphenyl)nicotinic acid (1.0 kg, 4.69 mol) and glacial acetic acid (5.0 L).

  • Catalyst Addition: Carefully charge PtO₂ (0.05 kg, 5 wt%). Safety Causality: PtO₂ can catalyze the ignition of solvent vapors; it must be added under a strict N₂ blanket.

  • Purge: Purge the reactor with N₂ (3x 50 psi) to remove oxygen, followed by H₂ (3x 50 psi).

  • Reaction: Pressurize with H₂ to 100 psi and heat to 50 °C. Maintain pressure via a mass flow controller.

  • In-Process Control (IPC) & Validation: Monitor H₂ mass flow. The reaction is complete when H₂ consumption ceases for > 1 hour. Validate via LC-MS (confirming the complete disappearance of the m/z 214 [M+H]⁺ peak and the appearance of m/z 220[M+H]⁺).

  • Workup: Vent H₂ safely and purge the reactor with N₂. Filter the catalyst through a pad of Celite. Safety Causality: Keep the filtered catalyst wet with water to prevent autoignition.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting crude solid with MTBE to afford a mixture of cis and trans 5-(3-methylphenyl)piperidine-3-carboxylic acid.

Stage 3: Downstream Processing & Resolution

Mechanistic Insights & Causality

The hydrogenation typically yields a roughly 3:1 mixture of cis to trans diastereomers. For pharmaceutical applications, a single enantiomer is usually required. Classical resolution via diastereomeric salt formation using a chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid) allows for scalable isolation, bypassing the volume constraints and solvent waste associated with preparative chiral chromatography.

Experimental Protocol
  • Dissolution: Dissolve the crude piperidine mixture (1.0 kg) in boiling ethanol (8.0 L).

  • Salt Formation: Add 1.0 equivalent of Dibenzoyl-L-tartaric acid.

  • Crystallization: Cool the reactor slowly to 5 °C at a controlled rate of 10 °C/hour. Causality: A slow cooling ramp promotes the thermodynamic growth of large, highly pure crystals of the desired diastereomeric salt, preventing the kinetic trapping of impurities.

  • In-Process Control (IPC) & Validation: Filter the crystals and analyze a small liberated sample via chiral HPLC. The process is validated if the target achieves > 99% de/ee.

Process Metrics & Quantitative Data

The table below summarizes the expected performance metrics for the scale-up synthesis, providing a baseline for process transfer and validation.

ParameterStage 1: Suzuki CouplingStage 2: HydrogenationStage 3: Resolution
Input Scale 1.0 kg (Starting Material)1.1 kg (Intermediate)1.15 kg (Crude Mixture)
Yield (%) 85 – 88%92 – 95%35 – 40% (Theoretical max 50%)
Purity (HPLC) > 98.5%> 97.0% (Diastereomeric mix)> 99.5% (Single isomer)
PMI (Process Mass Intensity) 251845
Critical IPC Target < 1% Unreacted SMH₂ uptake cessationChiral HPLC > 99% ee/de

References

  • Bifunctional molecules for targeted protein degradation (WO2023242598A1).Google Patents.
  • Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. Available at:[Link]

Application

Application Notes and Protocols: Analytical Standardization of 3-[(4-Methylphenyl)methyl]piperidine

Executive Summary & Scaffold Context 3-[(4-Methylphenyl)methyl]piperidine (commonly referred to as 3-(4-methylbenzyl)piperidine) is a highly versatile substituted piperidine derivative. The benzylpiperidine motif serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Context

3-[(4-Methylphenyl)methyl]piperidine (commonly referred to as 3-(4-methylbenzyl)piperidine) is a highly versatile substituted piperidine derivative. The benzylpiperidine motif serves as a privileged structural scaffold in medicinal chemistry, frequently utilized in the development of centrally acting therapeutic agents targeting neurological and psychiatric disorders (1)[1]. Because subtle structural modifications—such as the para-methyl substitution on the benzyl ring—can drastically alter pharmacokinetic properties and receptor affinities, establishing rigorous analytical standards is critical for quality control, purity assessment, and preclinical profiling.

Core Physicochemical Profiling

Understanding the fundamental physicochemical properties of 3-[(4-Methylphenyl)methyl]piperidine is the first step in designing robust analytical workflows. The basic nature of the piperidine nitrogen (pKa ~10) dictates specific handling and chromatographic conditions.

PropertyValueSource
IUPAC Name 3-[(4-methylphenyl)methyl]piperidinePubChem[2]
Molecular Formula C₁₃H₁₉N (Free Base) / C₁₃H₂₀ClN (HCl Salt)Benchchem[3] / PubChem[2]
Molecular Weight 189.3 g/mol (Free Base) / 225.76 g/mol (HCl Salt)Benchchem[3] / PubChem[2]
CAS Number 625454-26-4 (Hydrochloride Salt)PubChem[2]
Structural Class Substituted BenzylpiperidineBenchchem[1]

Analytical Strategy and Causality

To certify 3-[(4-Methylphenyl)methyl]piperidine as a reference standard, a multi-modal analytical approach is required.

Chromatographic Causality (HPLC): Due to the highly basic nature of the secondary amine in the piperidine ring, the compound will interact strongly with unendcapped, residual silanol groups on standard silica-based C18 stationary phases. This secondary interaction causes severe peak tailing and poor resolution. To counteract this, the mobile phase must be modified with an acidic agent (e.g., 0.1% phosphoric acid or formic acid) (4)[4]. The acid protonates the silanol groups (neutralizing their charge) and ensures the piperidine nitrogen is fully ionized, driving a purely hydrophobic interaction with the C18 phase and yielding sharp, symmetrical peaks.

Spectrometric Causality (GC-MS): When subjected to Electron Ionization (EI) in GC-MS, benzylpiperidines exhibit highly predictable fragmentation. The high-energy electron bombardment induces the cleavage of the benzylic C-N bond, resulting in a highly stable, resonance-stabilized tropylium ion fragment (m/z 91) (4)[4]. Tracking this specific ion is crucial for structural confirmation and differentiating the target from non-benzylic impurities.

AnalyticalWorkflow Start Raw Compound Procurement 3-[(4-Methylphenyl)methyl]piperidine NMR Structural Elucidation (1H/13C NMR, HRMS) Start->NMR Step 1: Identity HPLC Purity Assessment (RP-HPLC-UV/MS) NMR->HPLC Step 2: Quantification GCMS Volatile Impurity Profiling (GC-MS Analysis) HPLC->GCMS Step 3: Orthogonal Check Cert Certified Reference Material (CRM) Generation GCMS->Cert Step 4: Validation

Caption: Workflow for the analytical certification of 3-[(4-Methylphenyl)methyl]piperidine standards.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: RP-HPLC Purity Assessment

This protocol is designed as a self-validating system; the analysis is only considered valid if the system suitability criteria are met prior to sample evaluation.

Reagents & Materials:

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Phosphoric Acid (85%, HPLC Grade)

  • C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm particle size)

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of ultrapure water (0.1% v/v). Filter through a 0.22 µm membrane and degas.

    • Mobile Phase B: 100% Acetonitrile, filtered and degassed.

  • Standard Solution Preparation: Accurately weigh ~10.0 mg of the 3-[(4-Methylphenyl)methyl]piperidine reference standard. Dissolve in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B to achieve a final concentration of 1.0 mg/mL (4)[4].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (or optimal lambda max determined via PDA).

    • Gradient: 0-5 min (10% B), 5-20 min (ramp to 90% B), 20-25 min (hold 90% B), 25-30 min (return to 10% B).

  • System Suitability Validation (Critical Step): Inject the standard solution five times. The system is validated only if the Relative Standard Deviation (RSD) of the main peak area is ≤ 2.0%, and the peak tailing factor is ≤ 1.5.

  • Sample Analysis: Inject the unknown sample solution. Calculate purity by comparing the target peak area against the total area of all integrated peaks.

Protocol B: GC-MS Structural Identification

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of MS-grade methanol. (Note: If analyzing the HCl salt, first perform a liquid-liquid extraction with 0.1 M NaOH and ethyl acetate to liberate the free base).

  • Instrument Setup: Equip the GC with a 5% phenyl/95% methyl polysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) (4)[4].

  • Thermal Gradient: Initial oven temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 40 to 400.

  • Data Validation: Confirm the presence of the molecular ion peak [M]+ and the diagnostic tropylium/methyltropylium base peak (m/z 91 or 105) resulting from benzylic cleavage.

Pharmacological Context & Pathway Modulation

Beyond analytical chemistry, understanding the biological behavior of 3-[(4-Methylphenyl)methyl]piperidine is vital for drug development professionals. Benzylpiperidines are known to exhibit high affinity for sigma (σ) receptors (particularly the σ1 subtype) and can act as modulators of monoamine transporters (DAT, NET, SERT) (1)[1].

Furthermore, emerging literature hypothesizes that certain piperidine derivatives possess anticancer potential by modulating intracellular survival cascades. Specifically, they are theorized to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation (3)[3].

Pathway Compound 3-[(4-Methylphenyl) methyl]piperidine Receptor Membrane Target (e.g., Sigma-1/GPCR) Compound->Receptor Modulates PI3K PI3K Activation Compound->PI3K Hypothesized Inhibition Receptor->PI3K Activates Akt Akt Phosphorylation PI3K->Akt Phosphorylates Survival Cell Survival & Proliferation Akt->Survival Promotes

Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by benzylpiperidine derivatives.

References

  • Title: 3-(4-Methylbenzyl)piperidine hydrochloride | C13H20ClN | CID 17749771 Source: PubChem URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Separation of Piperidine Carboxylic Acid Enantiomers

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with resolving piperidine carboxylic acid ena...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with resolving piperidine carboxylic acid enantiomers (e.g., pipecolic acid, nipecotic acid, and isonipecotic acid derivatives). These secondary amino acids present unique chromatographic hurdles due to their zwitterionic nature, high polarity, and lack of strong UV chromophores[1].

Here, you will find a causality-driven troubleshooting guide, self-validating protocols, and mechanistic insights to ensure robust, reproducible enantiomeric separations.

Mechanistic Overview & Method Selection

Piperidine carboxylic acids possess both a basic secondary amine (piperidine ring) and an acidic carboxylic group. In typical aqueous or polar environments, they exist as zwitterions. This dual-charge state causes severe peak tailing and poor retention on standard reversed-phase columns[2].

To achieve chiral recognition, you must choose between Direct Separation (using zwitterionic or macrocyclic glycopeptide CSPs) and Indirect Separation (pre-column derivatization followed by polysaccharide CSPs)[3][4].

Workflow Start Piperidine Carboxylic Acid Enantiomer Separation Deriv Is UV detection required or derivatization acceptable? Start->Deriv Direct Direct Separation (Underivatized) Requires MS, ELSD, or CAD Deriv->Direct No (Direct Analysis) Indirect Indirect Separation (Derivatized) Enables UV Detection Deriv->Indirect Yes (Fmoc/Boc/Cbz) Zwitter Zwitterionic CSP (e.g., ZWIX) Mechanism: Ion-exchange + H-bonding network Direct->Zwitter Macro Macrocyclic Glycopeptide CSP Mechanism: Inclusion + Steric interactions Direct->Macro Poly Polysaccharide CSP (e.g., IA/AD-H) Mechanism: Helical inclusion + Dipole stacking Indirect->Poly

Decision tree for selecting the optimal chiral separation mode for piperidine carboxylic acids.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Separation via Zwitterionic CSP (HILIC Mode)

Zwitterionic stationary phases (e.g., Chiralpak ZWIX) incorporate both anion- and cation-exchange sites, mimicking the analyte's zwitterionic state. This allows for simultaneous electrostatic interactions, which are critical for the chiral recognition of free amino acids[5].

Step-by-Step Methodology:

  • Column Preparation: Install a zwitterionic CSP column (e.g., 150 x 4.0 mm, 3 µm). Flush with 100% Methanol for 30 column volumes to remove storage solvents.

  • Mobile Phase Formulation: Prepare a mixture of Methanol/Water (98:2 v/v). Add 25 mM Formic Acid and 25 mM Diethylamine (DEA).

    • Causality: The water acts as a hydration layer for the HILIC mechanism, while the acid/base modifiers regulate the ionization state of both the CSP and the piperidine carboxylic acid, preventing non-specific electrostatic tailing[2].

  • Sample Preparation: Dissolve the analyte in Methanol to a concentration of 0.5 mg/mL.

    • Self-Validation Step: Inject a blank (Methanol) to ensure no system peaks interfere with the retention window (typically 5–15 minutes).

  • Chromatographic Conditions:

    • Flow rate: 0.6 mL/min.

    • Temperature: 25°C.

      • Causality: Lower temperatures generally increase the entropic penalty of the transient diastereomeric complex, enhancing chiral resolution[3][6].

    • Detection: Mass Spectrometry (ESI+) or Evaporative Light Scattering Detector (ELSD)[7].

Protocol B: Indirect Separation via Pre-Column Derivatization (Normal Phase)

When UV detection is mandatory, derivatizing the secondary amine (e.g., with Fmoc-Cl or Boc₂O) neutralizes the zwitterion and adds a chromophore. This allows the use of robust polysaccharide-based CSPs[3][8].

Step-by-Step Methodology:

  • Derivatization: React 10 mg of piperidine-3-carboxylic acid with 1.2 equivalents of Fmoc-Cl in saturated NaHCO₃/Acetone (1:1) for 2 hours at room temperature. Quench with 0.1 M HCl and extract with ethyl acetate.

  • Column Preparation: Install an immobilized polysaccharide column (e.g., Chiralpak IA or AD-H)[3][8].

  • Mobile Phase Formulation: Prepare Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v).

    • Causality: TFA suppresses the ionization of the free carboxylic acid moiety, ensuring the molecule remains neutral and interacts uniformly with the chiral grooves of the polysaccharide backbone[2].

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV at 254 nm.

Quantitative Data: CSP Performance Comparison

The following table summarizes expected chromatographic parameters based on the structural variants of piperidine carboxylic acids and selected CSPs[3][4][8][9].

Analyte TypeDerivatizationRecommended CSPMobile Phase SystemExpected RsPrimary Interaction Mechanism
Pipecolic Acid (2-substituted)NoneMacrocyclic Glycopeptide (Teicoplanin)MeOH/H₂O (Polar Organic Mode)> 1.5Steric inclusion, H-bonding[4]
Nipecotic Acid (3-substituted)Fmoc / BocPolysaccharide (Amylose tris-3,5-dimethylphenylcarbamate)Hexane/IPA/TFA (Normal Phase)> 2.0Helical groove inclusion, π-π stacking[8]
Nipecotic Acid Amides NoneAlpha 1-acid glycoprotein (AGP)Phosphate buffer pH 7.0 + TBA> 1.8Ionic and hydrophobic interactions[9]
Isonipecotic Acid Derivatives CbzPolysaccharide (Cellulose tris-4-methylbenzoate)CO₂/MeOH (SFC Mode)> 2.5Dipole-dipole, H-bonding[10]

Troubleshooting Guide & FAQs

Q1: My underivatized piperidine carboxylic acid peaks are asymmetrical with a pronounced tail. How can I fix this?

A1: Peak tailing in zwitterionic molecules is almost always caused by secondary electrostatic interactions with residual silanols on the silica support or mismatched ionization states between the analyte and the CSP[2].

  • Solution: If using a zwitterionic or macrocyclic column, adjust the ratio of your acidic/basic modifiers. For example, increasing the volatile base (e.g., diethylamine or ammonium acetate) can mask active sites. Ensure your column is fully end-capped[2].

Q2: I am using a polysaccharide CSP (Chiralpak AD-H) for Fmoc-nipecotic acid, but the resolution ( Rs​ ) is only 0.8. How do I improve baseline separation?

A2: A resolution of 0.8 indicates partial chiral recognition but insufficient thermodynamic differentiation.

  • Solution 1 (Temperature): Chiral separations on polysaccharide phases are highly temperature-dependent. Decrease the column temperature from 30°C to 20°C or even 15°C. Lower temperatures amplify the ΔΔG (difference in free energy) between the transient diastereomeric complexes[3][6].

  • Solution 2 (Alcohol Modifier): Switch the organic modifier from Isopropanol to Ethanol. Ethanol has a smaller steric bulk and can alter the hydrogen-bonding network within the chiral grooves, often drastically changing selectivity[3][8].

Q3: The retention times for my enantiomer peaks are shifting between injections. Why is this happening?

A3: Fluctuating retention times are typically due to inadequate column equilibration or mobile phase evaporation[2].

  • Solution: Piperidine carboxylic acids are highly sensitive to minor pH shifts. If using a pre-mixed mobile phase containing volatile modifiers (like TFA or DEA), the modifiers may selectively evaporate over time. Prepare fresh mobile phase daily and ensure the column is equilibrated with at least 20 column volumes prior to the first injection[2].

Q4: Is Supercritical Fluid Chromatography (SFC) a viable alternative for these compounds?

A4: Yes, SFC is highly effective, particularly for derivatized piperidine carboxylic acids (e.g., Boc- or Cbz-protected)[10][11]. SFC utilizes supercritical CO2​ combined with a polar co-solvent (like Methanol with 0.1% NH4​OH or Formic Acid). It offers 3 to 5 times faster run times compared to HPLC due to the high diffusivity and low viscosity of the mobile phase, while maintaining excellent enantioselectivity on standard polysaccharide columns[10].

References

  • Feng, Z., et al. "Chiral separation of nipecotic acid amides." Journal of Chromatography A, vol. 609, no. 1-2, 1992, pp. 187-193. Available at: [Link]

  • Microbe Notes. "Chiral Chromatography: Principle, Components, Steps, Types, Uses." Microbe Notes, 2025. Available at: [Link]

  • Opekar, F., et al. "Chiral secondary amino acids, their importance, and methods of analysis." ResearchGate, 2025. Available at: [Link]

  • Agilent Technologies. "Innovations from Agilent: AdvanceBio MS Spent Media columns." Agilent, 2025. Available at: [Link]

  • M. M. Bio-Catalysis. "Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids." Graz University of Technology, Elsevier. Available at: [Link]

  • ACS Publications. "Discovery and Synthesis of Heterobifunctional Degraders of Rearranged during Transfection (RET) Kinase." Journal of Medicinal Chemistry, 2024. Available at: [Link]

  • Chromatography Today. "HPLC 2013." Chromatography Today Articles, 2013. Available at: [Link]

Sources

Optimization

identifying and minimizing byproducts in 5-(3-Methylphenyl)piperidine-3-carboxylic acid synthesis

Welcome to the Technical Support Center for the synthesis of 5-(3-Methylphenyl)piperidine-3-carboxylic acid (a 5-aryl nipecotic acid derivative). Synthesizing 3,5-disubstituted piperidines requires a delicate balance of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-(3-Methylphenyl)piperidine-3-carboxylic acid (a 5-aryl nipecotic acid derivative).

Synthesizing 3,5-disubstituted piperidines requires a delicate balance of cross-coupling and selective reduction. This guide is designed for drug development professionals and synthesizes field-proven mechanistic insights to help you identify, troubleshoot, and minimize byproducts during this two-step workflow.

I. Synthesis Workflow & Byproduct Mapping

The standard synthetic route involves the Suzuki-Miyaura cross-coupling of 5-bromonicotinic acid with 3-methylphenylboronic acid, followed by the catalytic hydrogenation of the pyridine core. The diagram below maps the primary pathway and the mechanistic divergence points where byproducts form.

SynthesisWorkflow SM 5-Bromonicotinic Acid + 3-Methylphenylboronic Acid INT 5-(3-Methylphenyl)nicotinic Acid (Intermediate) SM->INT Suzuki Coupling Pd cat., Base BP1 Homocoupling (3,3'-Dimethylbiphenyl) SM->BP1 O2 exposure BP2 Debromination (Nicotinic Acid) SM->BP2 Protodehalogenation PROD 5-(3-Methylphenyl)piperidine- 3-carboxylic Acid (Target) INT->PROD Hydrogenation H2, Catalyst, NH3 BP3 Decarboxylation (3-Arylpiperidine) INT->BP3 Acidic/Neutral conditions BP4 Over-reduction (Cyclohexyl derivative) INT->BP4 Rh catalyst / High H2

Fig 1: Synthesis workflow and byproduct pathways for 5-(3-Methylphenyl)piperidine-3-carboxylic acid.

II. Troubleshooting Guide & FAQs

Phase 1: Suzuki-Miyaura Coupling (Aryl-Pyridine Core Assembly)

Q1: Why am I observing significant amounts of 3,3'-dimethylbiphenyl in my crude mixture? Causality: This is a homocoupling byproduct[1]. It occurs when two molecules of 3-methylphenylboronic acid transmetalate onto the Palladium(II) center. This side reaction is highly accelerated by the presence of oxygen, which acts as an oxidant to regenerate Pd(II) after reductive elimination, creating a catalytic homocoupling loop. Solution: Ensure strict Schlenk techniques. Degas your aqueous solvent mixture thoroughly (sparging with Argon for at least 30 minutes). Use a bidentate ligand catalyst like Pd(dppf)Cl2​ to accelerate the desired cross-coupling cycle over the homocoupling pathway.

Q2: My 5-bromonicotinic acid is converting into nicotinic acid. How do I prevent this debromination? Causality: Protodehalogenation occurs when the Pd-aryl intermediate is protonated (often by water or solvent) before transmetalation can occur. This is exacerbated by high temperatures, steric hindrance, or the use of strong alkoxide bases that can undergo β -hydride elimination. Solution: Switch to a milder, inorganic base like K2​CO3​ or K3​PO4​ in a biphasic mixture (e.g., 1,4-Dioxane/ H2​O )[2]. Lower the reaction temperature slightly (from 100°C to 85°C) and ensure the boronic acid is in a slight excess (1.2 equivalents) to kinetically drive transmetalation.

Phase 2: Catalytic Hydrogenation (Pyridine to Piperidine Reduction)

Q3: My product has lost the carboxylic acid group, yielding 3-(3-methylphenyl)piperidine. Why does decarboxylation occur, and how can I stop it? Causality: During the hydrogenation of nicotinic acid derivatives, partially reduced intermediates (such as 1,4,5,6-tetrahydropyridine-3-carboxylic acid) act as vinylogous β -amino acids. Under neutral or acidic conditions (e.g., using Acetic Acid as a solvent), these intermediates are highly unstable and readily undergo spontaneous decarboxylation[3]. Solution: As definitively established by , hydrogenating the carboxylate salt rather than the free acid drastically suppresses this pathway. Conduct the hydrogenation in the presence of at least one equivalent of aqueous ammonia to form the stable ammonium salt in situ.

Q4: How do I control the cis/trans diastereoselectivity of the resulting piperidine? Causality: Heterogeneous catalytic hydrogenation generally proceeds via syn-addition of hydrogen from the catalyst surface to the adsorbed pyridine ring. This kinetically favors the cis-3,5-disubstituted piperidine. Solution: If the cis-isomer is your target, use Pd/C in a polar solvent at moderate pressure (40 psi). If the trans-isomer is required, you must perform a post-synthesis thermodynamic equilibration (epimerization) using a strong base (e.g., NaOEt in EtOH ) to invert the stereocenter at the α -carbonyl position (C3).

Q5: I am seeing over-reduction where the 3-methylphenyl ring is also hydrogenated. Which catalyst should I use? Causality: Catalysts like Rhodium on Alumina ( Rh/Al2​O3​ ) or Rh/C possess extremely high activity for arene reduction. They will readily reduce both the pyridine and the pendant m-tolyl ring, yielding a cyclohexyl derivative. Solution: Switch to Palladium on Carbon ( Pd/C ) or Platinum dioxide ( PtO2​ , Adams' catalyst). Pd/C is highly selective for the nitrogen-containing heterocycle over the phenyl ring at moderate hydrogen pressures[4].

III. Quantitative Byproduct Profiling

The table below summarizes the causality between reaction conditions and byproduct generation, specifically focusing on the critical hydrogenation step.

Reaction StepCatalyst / ConditionsPrimary Byproduct ObservedTypical Byproduct YieldMitigation Strategy
Suzuki Coupling Pd(PPh3​)4​ , Air atmosphere3,3'-Dimethylbiphenyl15 - 25%Strict Argon degassing
Suzuki Coupling NaOtBu base, 100°CNicotinic acid10 - 20%Use K2​CO3​ , lower to 85°C
Hydrogenation PtO2​ , Acetic Acid, 50 psi3-(3-Methylphenyl)piperidine40 - 60% Use aqueous NH3​ (salt formation)
Hydrogenation Rh/Al2​O3​ , EtOH, 50 psi5-(3-Methylcyclohexyl)piperidine20 - 30%Switch to Pd/C
Hydrogenation Pd/C , EtOH/ NH3​ , 40 psiNone (Target cis-isomer)< 5% Optimal conditions

IV. Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the 5-(3-methylphenyl)nicotinic acid intermediate without homocoupling.

  • Setup: Charge a dry Schlenk flask with 5-bromonicotinic acid (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq). Add K2​CO3​ (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v) via syringe.

  • Reaction: Heat the vigorously stirring mixture to 85°C for 12 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is complete when the distinct 1:1 isotopic doublet of the bromine starting material completely disappears.

  • Workup: Cool to room temperature. Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the product. Filter the solid and wash extensively with cold hexanes. Note: The hexane wash is a self-validating purification step that selectively dissolves and removes any trace 3,3'-dimethylbiphenyl byproduct.

Protocol B: Decarboxylation-Free Catalytic Hydrogenation

Objective: Reduce the pyridine ring to yield cis-5-(3-methylphenyl)piperidine-3-carboxylic acid.

  • Salt Formation: Dissolve the 5-(3-methylphenyl)nicotinic acid intermediate in a mixture of Ethanol and 28% aqueous Ammonium Hydroxide (10:1 v/v). Crucial: This generates the carboxylate salt, preventing the β -keto-like decarboxylation pathway.

  • Catalyst Addition: Add 10 wt% Pd/C (0.1 eq by weight) carefully under a stream of Nitrogen.

  • Hydrogenation: Purge the Parr reactor vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 40 psi with H2​ and stir at 50°C for 24 hours.

  • Self-Validation (In-Process): Monitor hydrogen uptake. The reaction should consume exactly 3 molar equivalents of H2​ .

  • Workup: Vent the Hydrogen gas and purge with Nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C .

  • Isolation: Concentrate the filtrate in vacuo. Triturate the resulting solid with cold diethyl ether to isolate the pure cis-piperidine product.

V. References

  • Freifelder, M. (1964). Catalytic Hydrogenation of Pyridylcarboxylic Acids and Pyridylalkylcarboxylic Acids. US Patent 3,159,639. Google Patents.

  • Wanner, K. T., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Ley, S. V., et al. (2014). Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. Organic Process Research & Development.[Link]

Sources

Troubleshooting

optimizing reaction conditions for N-alkylation of piperidines

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals who are troubleshooting the functionalization of pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals who are troubleshooting the functionalization of piperidines. We do not just list reaction conditions; we deconstruct the mechanistic causality behind common failures—such as over-alkylation, competitive elimination, and stalled kinetics—and provide self-validating protocols to ensure experimental success.

Diagnostic Workflow: Reaction Optimization

Use the following decision matrix to identify the root cause of your N-alkylation failure and select the appropriate mechanistic intervention.

N_Alkylation_Optimization Start Piperidine N-Alkylation Optimization Issue Identify Primary Reaction Issue Start->Issue OverAlk Over-Alkylation (Quaternary Salt) Issue->OverAlk Multiple Alkylations SlowRxn Slow Reaction / Low Conversion Issue->SlowRxn Unreacted SM Elim Elimination (E2) Alkene Byproducts Issue->Elim Alkene Formation SolOver Control Stoichiometry: Syringe Pump Addition or use DIPEA OverAlk->SolOver SolSlow In situ Finkelstein: Add NaI/KI in Polar Aprotic Solvent SlowRxn->SolSlow SolElim Reduce Basicity: Switch to K2CO3/NaHCO3 Lower Temperature Elim->SolElim Success Optimized N-Alkylpiperidine SolOver->Success SolSlow->Success SolElim->Success

Diagnostic decision tree for optimizing piperidine N-alkylation and mitigating side reactions.

Troubleshooting Guides & Mechanistic FAQs

Q1: Why does my N-alkylation of piperidine yield a quaternary ammonium salt instead of the desired tertiary amine? Causality: This is a kinetic problem driven by the inductive effect. When the secondary amine (piperidine) is alkylated, the newly added alkyl group donates electron density to the nitrogen. This increases the nucleophilicity of the resulting tertiary amine, making it highly reactive toward the remaining alkyl halide[1]. Consequently, the tertiary amine competes with the starting material, leading to over-alkylation and the formation of a quaternary ammonium salt[2]. Solution: You must manipulate the reaction kinetics. By adding the alkyl halide dropwise via a syringe pump to an excess of piperidine, the unreacted secondary amine remains the statistically dominant nucleophile[2]. Alternatively, recent advancements utilize for "self-limiting" alkylation, where the intermediate is sterically and electronically hindered, entirely preventing over-alkylation[1].

Q2: I am using an alkyl chloride, and the reaction stalls at 20% conversion even after 24 hours. How can I drive this to completion? Causality: Alkyl chlorides are cost-effective but possess poor leaving-group ability. The carbon-chlorine bond requires a high activation energy to reach the SN2 transition state, causing sluggish kinetics[3]. Solution: Implement an in situ Finkelstein reaction. By adding a stoichiometric or catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) in a polar aprotic solvent (like acetone or DMF), the chloride is exchanged for an iodide[3]. Iodide is a superior nucleophile and a far better leaving group, creating a highly reactive alkyl iodide intermediate that rapidly reacts with piperidine[4].

Q3: LC-MS analysis shows significant alkene byproducts. How do I favor SN2 over E2 elimination? Causality: If your alkyl halide has β -hydrogens and you are using a strong base (e.g., NaOH, KOH) at elevated temperatures, the base will abstract a proton rather than allowing the piperidine to attack the α -carbon[5]. Solution: Switch to a milder, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is sterically hindered, preventing it from acting as a nucleophile while effectively scavenging the generated HCl[6]. For highly sensitive substrates, in DMF has been proven to promote highly chemoselective mono-alkylation while suppressing elimination and dialkylation[7].

Base & Solvent Optimization Matrix

To facilitate rapid process development, summarize your reaction parameters using the following field-validated matrix.

BaseSolventTemperatureMechanistic ObservationTypical Application
K₂CO₃ MeCN60–80 °CMild basicity limits E2 elimination; heterogeneous reaction restricts over-reactivity.Standard starting conditions for primary/secondary alkyl halides[5].
DIPEA DCM / MeCN20–40 °CSteric bulk prevents base alkylation; effectively scavenges acid without driving E2.Highly reactive electrophiles (e.g., benzyl bromides)[6].
CsOH / Cs₂CO₃ DMF20–60 °CHigh chemoselectivity for mono-alkylation; "cesium effect" enhances nucleophilicity.Complex substrates requiring high selectivity[7].
NaOH H₂O / Heptane55–60 °CBiphasic system (requires Phase Transfer Catalyst); suppresses specific N-oxide impurities.Industrial scale-up (e.g., Iloperidone synthesis)[8].

Validated Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , containing built-in physical or analytical checks to confirm the reaction is proceeding correctly before moving to the next step.

SOP A: Chemoselective Mono-Alkylation via Syringe Pump Addition

Objective: Synthesize N-alkylpiperidine while kinetically suppressing quaternary salt formation.

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (N₂/Argon), dissolve piperidine (1.1 to 1.5 eq) and DIPEA (1.5 eq) in anhydrous acetonitrile to create a 0.1 M solution[2].

  • Controlled Addition: Load the alkyl halide (1.0 eq) into a gas-tight syringe. Using a syringe pump, add the alkyl halide to the rapidly stirring piperidine solution at a rate of 1 mL/hour at room temperature[2].

  • Self-Validating Check (In-Process): Monitor the reaction via LC-MS. The continuous presence of the secondary amine mass (M+H) and the strict absence of the quaternary mass (M+R) validates that the stoichiometric control is functioning correctly[6].

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between diethyl ether and saturated aqueous NaHCO₃.

  • Self-Validating Check (Workup): The evolution of CO₂ gas bubbles visually confirms the successful neutralization of the hydrobromide/hydrochloride salts[2]. Extract, dry over Na₂SO₄, and concentrate to yield the free base.

SOP B: In Situ Finkelstein-Assisted Alkylation

Objective: Accelerate the alkylation of piperidine using unreactive, sterically hindered alkyl chlorides.

  • Halogen Exchange: Dissolve the alkyl chloride (1.0 eq) and NaI (1.1 eq) in anhydrous acetone or DMF. Stir the mixture at 40 °C for 1 hour[3].

  • Self-Validating Check (Visual): The formation of a fine, insoluble white precipitate (NaCl) visually confirms the successful mass-action generation of the highly reactive alkyl iodide intermediate[3]. If the solution remains clear, the exchange has failed.

  • Alkylation: Cool the mixture to room temperature. Add K₂CO₃ (2.0 eq) followed by piperidine (1.2 eq).

  • Completion: Heat the reaction to 60 °C and stir until TLC indicates complete consumption of the alkyl iodide. Filter the suspension through a Celite pad to remove the inorganic salts, dilute with ethyl acetate, wash extensively with water/brine to remove DMF, and concentrate[2].

References

  • Salvatore, R. N., et al. (1999). "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines." Organic Letters. URL:[Link]

  • ACS Publications. (2024). "Synthesis of Secondary Amines via Self-Limiting Alkylation." Organic Letters. URL:[Link]

  • ACS Publications. (2014). "Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent." Organic Process Research & Development. URL:[Link]

  • ResearchGate. "Procedure for N-alkylation of Piperidine?" URL:[Link]

  • Wikipedia. "Finkelstein reaction." URL:[Link]

  • ScienceMadness Wiki. "Finkelstein reaction." URL:[Link]

Sources

Optimization

Technical Support Center: Solubilizing 5-(3-Methylphenyl)piperidine-3-carboxylic Acid for In Vitro Assays

Welcome to the Application Science troubleshooting hub. As researchers transition from in silico design to in vitro validation, compound solubility remains a primary point of failure.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science troubleshooting hub. As researchers transition from in silico design to in vitro validation, compound solubility remains a primary point of failure. This guide provides a mechanistic framework and field-proven protocols for overcoming the specific physicochemical hurdles associated with 5-(3-Methylphenyl)piperidine-3-carboxylic acid.

Compound Profiling: The Root of the Problem

To solve a solubility issue, we must first understand the molecular causality. 5-(3-Methylphenyl)piperidine-3-carboxylic acid is an amphoteric molecule containing two highly reactive functional groups:

  • A basic secondary amine within the piperidine ring (expected pKa ~ 9.0 – 10.0).

  • An acidic carboxylic acid (expected pKa ~ 3.5 – 4.5).

At physiological assay conditions (pH 7.4), this compound exists predominantly as a zwitterion . Zwitterions possess a net-neutral macroscopic charge but contain localized positive and negative charges. This leads to exceptionally strong intermolecular electrostatic interactions in the solid state (high crystal lattice energy). Consequently, the compound resists dissolution in both non-polar organic solvents and aqueous buffers at its isoelectric point[1]. Furthermore, the addition of the lipophilic 3-methylphenyl (m-tolyl) group significantly increases the molecule's hydrophobicity, driving rapid aggregation when introduced to aqueous media.

Diagnostic Matrix: Physicochemical Properties & Solvent Behavior
Parameter / EnvironmentExpected BehaviorMechanistic Rationale
Isoelectric Point (pI) ~ 6.5 - 7.0The point of net neutral charge; represents the absolute lowest aqueous solubility threshold.
Aqueous Buffer (pH 7.4) Poor (< 10 µM)Zwitterionic state dominates; the lipophilic m-tolyl group drives hydrophobic collapse and aggregation.
Aqueous Buffer (pH < 3.0) Moderate to GoodProtonation of the carboxylate breaks the zwitterion, leaving a net positive charge on the piperidine.
Aqueous Buffer (pH > 10.0) Moderate to GoodDeprotonation of the piperidine breaks the zwitterion, leaving a net negative charge on the carboxylate.
100% DMSO Stock Moderate (Prone to crashing)DMSO acts as a hydrogen bond acceptor but struggles to disrupt the tightly packed zwitterionic ionic lattice[2].

Troubleshooting Guides & FAQs

Q1: I prepared a 10 mM stock in 100% DMSO, but the compound remains a cloudy suspension (the "brick dust" phenomenon). How do I force dissolution? A1: The "brick dust" phenomenon occurs because pure DMSO cannot effectively solvate the tightly packed zwitterionic crystal lattice of the piperidine-carboxylic acid moiety[2].

  • The Fix: You must disrupt the zwitterion by adjusting the micro-pH of your organic stock. Add a stoichiometric amount of a volatile acid (e.g., 0.1% Trifluoroacetic acid) or base (e.g., ethanolamine) directly to the DMSO. This shifts the equilibrium away from the zwitterion, forming a highly DMSO-soluble salt form. Caution: Ensure the chosen acid/base does not inhibit your specific downstream enzyme or receptor.

Q2: My DMSO stock is clear, but the compound immediately crashes out (precipitates) when diluted into my pH 7.4 biochemical assay buffer. What is happening? A2: This is a classic kinetic solubility failure[3]. When the DMSO stock is diluted into the aqueous buffer, the local concentration of the organic solvent drops rapidly. The compound instantly reverts to its zwitterionic state at pH 7.4 and, driven by the hydrophobic 3-methylphenyl group, rapidly nucleates and aggregates before it can interact with your biological target.

  • The Fix: Utilize a supramolecular carrier like Sulfobutylether-β-Cyclodextrin (SBE-β-CD). SBE-β-CD provides a hydrophobic inner cavity that encapsulates the lipophilic 3-methylphenyl group, while its anionic sulfobutyl exterior interacts favorably with the cationic piperidine nitrogen. This drastically enhances aqueous solubility without altering the bulk pH of your assay[4][5].

Q3: I am running a cell-based assay. I cannot use extreme pH shifts or high DMSO concentrations (>0.5%) due to cytotoxicity. How can I deliver this compound to my cells? A3: High DMSO concentrations cause membrane permeabilization, leading to false-positive toxicity readouts[6].

  • The Fix: If cyclodextrins are incompatible with your cell line, consider formulating a ternary complex with a carrier protein. Pre-incubating the compound with 0.1% - 1% Bovine Serum Albumin (BSA) in the assay media acts as a hydrophobic sink, keeping the compound in solution via non-specific binding until it reaches the cellular target. Alternatively, recent literature highlights the use of biocompatible Zwitterionic Liquids (ZILs) as non-toxic replacements for DMSO when handling highly insoluble hydrophobic compounds[7].

Experimental Protocols

To ensure scientific integrity, every solubility protocol must be treated as a self-validating system. Never assume a compound is in solution simply because the liquid appears clear to the naked eye.

Protocol A: Preparation of a Cyclodextrin-Enabled Aqueous Stock

Objective: Achieve a 1 mM aqueous stock at physiological pH without the use of DMSO.

  • Carrier Preparation: Dissolve Sulfobutylether-β-Cyclodextrin (SBE-β-CD) in your base assay buffer (e.g., 50 mM HEPES, pH 7.4) to a final concentration of 10% (w/v). Ensure complete dissolution.

  • Compound Addition: Weigh and add the 5-(3-Methylphenyl)piperidine-3-carboxylic acid powder directly to the SBE-β-CD buffer to achieve a target theoretical concentration of 1 mM.

  • Thermodynamic Equilibration: Sonicate the suspension in a water bath at 37°C for 15 minutes to break up macroscopic aggregates. Follow this with continuous orbital shaking at 500 rpm for 2 to 4 hours to allow the host-guest complexation to reach thermodynamic equilibrium.

  • Phase Separation (Validation Step): Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated compound. Carefully decant the supernatant into a fresh vial.

  • Quantification: Measure the exact concentration of the supernatant using HPLC-UV or LC-MS against a standard curve (prepared in a highly solubilizing solvent like 50% Acetonitrile/Water with 0.1% Formic Acid). This confirms the actual soluble fraction before introducing the compound to your assay[1].

Decision Workflow Visualization

G Start 5-(3-Methylphenyl)piperidine-3-carboxylic acid (Solid Zwitterion) AssayType Determine Assay Type Start->AssayType Biochemical Biochemical Assay (Enzyme/Binding) AssayType->Biochemical CellBased Cell-Based Assay (Phenotypic/Toxicity) AssayType->CellBased pHCheck Can buffer pH deviate from pH 6.5 - 7.5? Biochemical->pHCheck ToxCheck Is DMSO tolerance > 0.5%? CellBased->ToxCheck AdjustPH Adjust pH < 3.0 or > 10.0 to break zwitterion pHCheck->AdjustPH Yes UseCD Formulate with 10% SBE-β-CD (Host-Guest Complex) pHCheck->UseCD No StepDown Prepare DMSO Stock Use Step-Down Dilution ToxCheck->StepDown Yes UseZIL Use BSA carrier or Zwitterionic Liquids (ZILs) ToxCheck->UseZIL No

Workflow for overcoming zwitterion solubility limits in in vitro assays.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed / NIH. Available at:[Link]

  • Saal, C., & Petereit, A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Available at:[Link]

  • Kuroda, K., et al. (2020). A zwitterionic solvent for in vitro toxicity tests of insoluble compounds. ResearchGate. Available at:[Link]

  • Cerón-Carrasco, J. P., et al. (2025). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. PMC / NIH. Available at:[Link]

  • Mota, A. H., et al. (2023). Supramolecular Arrangement of Doxycycline with Sulfobutylether-β-Cyclodextrin: Impact on Nanostructuration... MDPI. Available at:[Link]

  • Wdowiak, K., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. PMC / NIH. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Epimerization During Synthesis of Substituted Piperidines

Welcome to the technical support center for the stereoselective synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stereoselective synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent epimerization, a common challenge that can compromise the stereochemical integrity of your target molecules. Here, we delve into the mechanisms of epimerization and provide practical, field-proven strategies to maintain stereocontrol throughout your synthetic routes.

Understanding the Challenge: What is Epimerization and Why Does it Occur?

Epimerization is the unwanted inversion of a single stereocenter in a molecule containing multiple stereocenters.[1] In the context of substituted piperidines, this can lead to a mixture of diastereomers, which are often difficult to separate and may exhibit different biological activities. The susceptibility of a stereocenter to epimerization is largely dependent on the acidity of the proton at that center and the stability of the resulting planar intermediate.

Several factors can induce or catalyze epimerization during the synthesis of substituted piperidines:

  • Acidic or Basic Conditions: Both acids and bases can facilitate epimerization.[1] Bases can deprotonate an acidic C-H bond adjacent to an activating group (e.g., a carbonyl), leading to a planar enolate or a similar intermediate that can be protonated from either face.[1] Acids can protonate a leaving group, promoting its departure and the formation of a carbocationic intermediate, which can then be attacked from either side.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization, especially over prolonged reaction times.[1]

  • Reaction Intermediates: The formation of certain intermediates, such as iminium ions or enamines, can create a pathway for epimerization. This is due to the tautomeric equilibrium between the imine and enamine forms, where the enamine has a planar, achiral double bond.[2][3]

Below is a diagram illustrating the general mechanism of base-catalyzed epimerization at a carbon alpha to a carbonyl group within a piperidine ring.

Epimerization_Mechanism cluster_main Base-Catalyzed Epimerization at α-Carbon Start Substituted Piperidine (Defined Stereocenter at α-C) Intermediate Planar Enolate Intermediate Start->Intermediate + Base - H+ End_Epimer Epimerized Piperidine (Inverted Stereocenter at α-C) Intermediate->End_Epimer + H+ (Protonation from opposite face) End_Original Original Piperidine (Retained Stereocenter at α-C) Intermediate->End_Original + H+ (Protonation from original face) N_Alkylation_Troubleshooting Start Epimerization observed during N-alkylation of 2-substituted piperidine Q1 Is a strong, unhindered base used? Start->Q1 A1_Yes Switch to a sterically hindered, non-nucleophilic base (e.g., proton sponge) Q1->A1_Yes Yes Q2 Is the reaction run at elevated temperature? Q1->Q2 No A1_Yes->Q2 A2_Yes Lower the reaction temperature Q2->A2_Yes Yes Q3 Is a protic solvent used? Q2->Q3 No A2_Yes->Q3 A3_Yes Switch to a non-polar, aprotic solvent Q3->A3_Yes Yes Consider_Alternative Consider alternative strategies: - N-protection/deprotection - Reductive amination Q3->Consider_Alternative No A3_Yes->Consider_Alternative

Sources

Optimization

stability testing of 5-(3-Methylphenyl)piperidine-3-carboxylic acid under physiological conditions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific physicochemical, analytical, and metabolic challenges associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific physicochemical, analytical, and metabolic challenges associated with 5-(3-Methylphenyl)piperidine-3-carboxylic acid.

This compound is a lipophilic derivative of nipecotic acid, a known GABA uptake inhibitor[1]. Because it contains both a basic secondary amine (piperidine ring) and an acidic carboxylic acid, it exists primarily as a zwitterion under physiological conditions (pH 7.4). This unique amphiphilic nature—combining a highly polar zwitterionic core with a lipophilic 3-methylphenyl group—dictates its stability, solubility, and analytical behavior.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing a rapid decrease in the concentration of 5-(3-Methylphenyl)piperidine-3-carboxylic acid in pH 7.4 PBS buffer at 37°C, but my LC-MS/MS shows no degradation peaks. Is the compound chemically unstable? A1: No, the compound is chemically highly stable. Unlike esters or amides, bare carboxylic acids and secondary amines do not undergo spontaneous hydrolysis in aqueous buffers at physiological pH[2]. The "loss" you are observing is an artifact caused by non-specific binding (NSB) . The molecule's amphiphilic nature (polar zwitterion + lipophilic aromatic ring) promotes adsorption to the hydrophobic surfaces of standard polypropylene microcentrifuge tubes or 96-well plates.

  • Solution: Switch to ultra-low attachment (glass-coated) plates or add a blocking agent (e.g., 0.1% CHAPS or 1% BSA) to your PBS buffer to prevent surface adsorption.

Q2: During plasma stability testing, the compound degrades rapidly. Since it lacks hydrolyzable bonds, what is the mechanism of degradation? A2: While chemically stable in buffer, the compound is susceptible to enzymatic metabolism in plasma and liver microsomes. The secondary amine of the piperidine ring is a prime target for Flavin-containing monooxygenases (FMOs) leading to N-oxidation, as well as Phase II UGT enzymes leading to N-glucuronidation. Additionally, the 3-methylphenyl ring can undergo CYP450-mediated aromatic hydroxylation.

  • Solution: To confirm enzymatic degradation, run a negative control using heat-inactivated plasma. If the compound remains stable in the inactivated matrix, the degradation is purely enzymatic.

Q3: My LC-MS/MS peaks are broad, tailing, and elute in the void volume when using a standard C18 column. How can I improve quantification for stability assays? A3: Zwitterions interact poorly with standard reversed-phase (C18) stationary phases because they carry both positive and negative charges at pH 7.4, leading to poor retention and secondary interactions with residual silanols.

  • Solution: Transition your method to Hydrophilic Interaction Liquid Chromatography (HILIC) using a BEH Amide column. Alternatively, if you must use reversed-phase, lower the mobile phase pH to 3.0 (using formic acid) to fully protonate the carboxylic acid, neutralizing the negative charge and allowing the molecule to behave as a standard basic amine.

Part 2: Data Presentation & Analytics

To ensure robust experimental design, refer to the expected physicochemical behavior and optimized analytical parameters summarized below.

Table 1: Physicochemical Properties & Expected Stability Profile
ParameterValue / ExpectationMechanistic Rationale
pKa (Amine) ~10.0Fully protonated at physiological pH (7.4).
pKa (Carboxylic Acid) ~4.0Fully deprotonated at physiological pH (7.4).
Net Charge at pH 7.4 0 (Zwitterion)Results in high polarity; requires specialized chromatography.
PBS Stability (37°C) >99% remaining at 24hLacks hydrolyzable bonds; highly resistant to chemical degradation[3].
Plasma Stability (37°C) Moderate to LowSusceptible to enzymatic N-oxidation and N-glucuronidation[2].
Table 2: LC-MS/MS Optimization Parameters
ParameterRecommended SettingRationale
Column HILIC (e.g., Waters XBridge BEH Amide)Superior retention for zwitterionic small molecules compared to C18.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0Suppresses ionization of the carboxylic acid to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidProvides organic modifier for gradient elution.
Ionization Mode ESI Positive (+H)The secondary amine readily accepts a proton for high-sensitivity detection.

Part 3: Self-Validating Experimental Protocols

To ensure data trustworthiness and compliance with ICH Q1A(R2) principles[3], the following protocol incorporates internal validation steps (positive/negative controls) to distinguish between chemical instability, enzymatic degradation, and analytical artifacts.

Protocol: In Vitro Plasma Stability Assay (LC-MS/MS)

Objective: Determine the half-life ( t1/2​ ) and intrinsic clearance of 5-(3-Methylphenyl)piperidine-3-carboxylic acid in human plasma at 37°C[2].

Materials Required:

  • Pooled human plasma (Na-Heparin or K2-EDTA).

  • Test compound (10 mM stock in DMSO).

  • Positive Control: Propantheline (known to degrade rapidly via plasma esterases).

  • Quenching Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm 990 µL of pooled human plasma in a low-binding microcentrifuge tube to 37°C in a shaking water bath for 10 minutes.

  • Spiking (Self-Validating Step): Add 10 µL of the 100 µM test compound working solution (in 50% Methanol/Water) to the plasma to achieve a final concentration of 1 µM. Critical: Ensure the final organic solvent concentration does not exceed 1% to prevent enzyme denaturation.

  • Incubation & Sampling: Incubate the mixture at 37°C with gentle shaking. At designated time points (0, 15, 30, 60, and 120 minutes), remove a 50 µL aliquot.

  • Quenching: Immediately transfer the 50 µL aliquot into a tube containing 150 µL of the ice-cold Quenching Solution. This instantly precipitates plasma proteins and halts all enzymatic activity[2].

  • Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction: Carefully transfer 100 µL of the clear supernatant into an LC-MS/MS vial containing 100 µL of HPLC-grade water to match the initial mobile phase conditions.

  • Analysis: Inject 5 µL onto the HILIC LC-MS/MS system. Calculate the percentage of parent compound remaining relative to the T=0 peak area ratio (Analyte/Internal Standard).

Part 4: Visualizations

Workflow A Prepare 1 µM Compound in Plasma (37°C) B Aliquot at Timepoints (0, 15, 30, 60, 120 min) A->B Incubate C Quench with Cold Acetonitrile + Internal Standard B->C Protein Precipitation D Centrifuge (15,000 x g, 10 min) C->D Isolate Supernatant E LC-MS/MS Analysis (HILIC Column) D->E Inject F Calculate Half-Life & Intrinsic Clearance E->F Data Processing

Workflow for self-validating physiological plasma stability assay.

Pathway Parent 5-(3-Methylphenyl)piperidine- 3-carboxylic acid (Zwitterion at pH 7.4) Metab1 N-Oxide Derivative Parent->Metab1 FMO Enzymes (Plasma/Liver) Metab2 N-Glucuronide Conjugate Parent->Metab2 UGT Enzymes (Phase II) Metab3 Aromatic Hydroxylation (Phenol Derivative) Parent->Metab3 CYP450 (Oxidation)

Primary enzymatic degradation pathways in physiological fluids.

Part 5: References

  • Cyprotex ADME-Tox Solutions - Evotec. "Plasma Stability." Evotec. Available at:[Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 4498, Nipecotic Acid." PubChem. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Selective Functionalization of the Piperidine Ring

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of piperidine functionalization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of piperidine functionalization. While the piperidine scaffold is ubiquitous in FDA-approved therapeutics, its site-selective manipulation—overcoming inherent electronic biases, steric constraints, and conformational dynamics—requires precise mechanistic control.

This guide moves beyond basic procedures to explain the causality behind experimental choices, providing you with self-validating protocols to ensure reproducibility in your drug development workflows.

Part 1: Expert FAQs (Mechanistic & Strategic Inquiries)

Q1: Why is the asymmetric lithiation of N-Boc piperidine significantly lower yielding and less enantioselective than that of N-Boc pyrrolidine, and how can I optimize it? A1: The causality lies in the rotational barrier of the tert-butoxycarbonyl (Boc) protecting group. In situ React IR spectroscopic studies reveal that the Boc group in the 2-lithiated piperidine intermediate rotates much faster (half-life of ~4 seconds at -78 °C) compared to the pyrrolidine analogue (~10 hours) [1][1]. This rapid interconversion leads to configurational instability. Optimization: To achieve self-validating high yields, you must use s -BuLi with a (+)-sparteine surrogate at precisely -50 °C for a strictly limited time (5–30 minutes) before the electrophilic quench. Prolonged incubation will thermodynamically degrade the enantiomeric ratio (er) [2][2].

Q2: How can I achieve site-selective β -functionalization (C3/C5) when these positions are electronically deactivated? A2: The C3/C5 positions are deactivated by the inductive electron-withdrawing effect of the adjacent nitrogen atom, making traditional electrophilic or radical attacks difficult. To override this, employ catalyst-controlled Rhodium-catalyzed C-H insertion using donor/acceptor carbenes (e.g., diazo compounds) [3][3]. By utilizing sterically encumbered chiral dirhodium tetracarboxylate catalysts like Rh2​(S-TPPTTL)4​ , the reaction pathway is dictated by ligand-induced steric steering rather than the substrate's inherent electronic bias, allowing for highly stereoselective C3 functionalization [4][4].

Q3: Can photoredox catalysis be used to functionalize highly substituted piperidines without destroying existing stereocenters? A3: Yes, but you must account for thermodynamic epimerization. In photoredox-catalyzed α -amino C-H arylation, the amine is oxidized to a radical cation by the excited photocatalyst (e.g., Ir(ppy)3​ ), followed by deprotonation to form an α -amino radical [5][5]. After the initial unselective arylation, a slower, self-propagating reversible Hydrogen Atom Transfer (HAT) occurs. This epimerizes the product to its most thermodynamically stable diastereomer [6][6]. You can use this to your advantage to converge mixed stereoisomers into a single, stable diastereomer.

Part 2: Troubleshooting Guide

Issue 1: Over-alkylation leading to quaternary ammonium salts during N-alkylation.

  • Root Cause: Highly reactive alkylating agents combined with an unhindered piperidine nitrogen lead to runaway kinetics.

  • Solution: Employ orthogonal protection (e.g., N-Boc or N-Cbz) if targeting C-H functionalization first. If selective N-alkylation is the goal, use stoichiometric control via a syringe pump to maintain a low concentration of the alkyl halide, or switch to reductive amination (e.g., with isobutyraldehyde and NaBH3​CN ) which is inherently less prone to over-alkylation [4][4].

Issue 2: Poor regioselectivity in transition-metal catalyzed cross-coupling.

  • Root Cause: Lack of a strong directing group, leading to competitive C-H activation at the C2, C3, and C4 positions.

  • Solution: Install a transient or cleavable directing group. For instance, an amidine or carbamate group on the nitrogen tightly directs Pd- or Ru-catalyzed C-H activation exclusively to the α -position (C2) due to the formation of a stable metallacycle intermediate [4][4].

Part 3: Quantitative Data & Strategy Matrix

Table 1: Comparison of Site-Selective Piperidine Functionalization Strategies

Functionalization SitePrimary StrategyKey Reagents / CatalystsSelectivity DriverTypical Yield / ee
α (C2/C6) Directed Lithiation s -BuLi, (-)-sparteine, N-BocChelation & Kinetics70-85% / >90% ee
α (C2/C6) Photoredox Arylation Ir(ppy)3​ , CyanoarenesRadical stability & HAT65-90% / High dr
β (C3/C5) Rh-Catalyzed C-H Insertion Rh2​(S-TPPTTL)4​ , DiazoCatalyst steric steering60-80% / >95% de
γ (C4) Cross-CouplingPd/Ru catalysts, Pyridine DGSteric accessibility75-90% / Regiospecific

Part 4: Validated Experimental Protocols

Protocol 1: Asymmetric Lithiation-Substitution of N-Boc Piperidine

Self-Validating System: The use of in situ React IR ensures the lithiated intermediate is formed and trapped before thermal degradation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc piperidine (1.0 equiv) and anhydrous THF (to 0.1 M). Cool to -50 °C using a cryocooler. (Causality: Do not use -78 °C as Boc rotation is still problematic and lithiation kinetics are too slow).

  • Lithiation: Add (+)-sparteine surrogate (1.1 equiv). Dropwise add s -BuLi (1.1 equiv). Monitor via React IR for the disappearance of the 1695cm−1 peak (N-Boc C=O) and the appearance of the lithiated complex peak.

  • Incubation: Stir at -50 °C for exactly 30 minutes. (Causality: Exceeding 30 minutes leads to configurational drift and loss of enantiopurity).

  • Electrophilic Quench: Add the pre-cooled (-50 °C) electrophile (e.g., Me3​SiCl or MeI, 1.5 equiv) rapidly in one portion.

  • Workup: Warm to room temperature, quench with saturated aqueous NH4​Cl , extract with Et2​O , dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol 2: Photoredox-Catalyzed α -Amino C-H Arylation
  • Setup: In an anaerobic glovebox, combine the piperidine derivative (1.0 equiv), chloroarene electrophile (1.5 equiv), Ir(ppy)3​ photocatalyst (1 mol%), and anhydrous degassed DMF in a vial equipped with a stir bar.

  • Irradiation: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with 450 nm blue LEDs.

  • Reaction: Stir vigorously at room temperature for 16-24 hours. (Causality: Prolonged reaction times are necessary not just for conversion, but to allow the HAT-driven epimerization cycle to converge the product to the thermodynamic diastereomer).

  • Validation: Monitor by LC-MS. The convergence of diastereomers can be self-validated by re-subjecting isolated pure isomers to the reaction conditions; they must return to the identical thermodynamic ratio.

Part 5: Decision Tree Visualization

PiperidineFunctionalization Start Target Site on Piperidine Ring? C2 Alpha (C2/C6) Adjacent to N Start->C2 C3 Beta (C3/C5) Inductively Deactivated Start->C3 C4 Gamma (C4) Sterically Accessible Start->C4 Lithiation Directed Lithiation (s-BuLi, chiral diamine) Requires N-Boc C2->Lithiation Photoredox Photoredox Catalysis (Ir/Ru catalysts) Generates alpha-radical C2->Photoredox RhCat Rh-Catalyzed C-H Insertion (Dirhodium tetracarboxylates) Overrides electronic bias C3->RhCat CrossCoupling Cross-Coupling / CDC (Pd/Ru catalysts) Often requires directing group C4->CrossCoupling

Decision matrix for selecting site-selective C-H functionalization strategies on the piperidine ring.

Part 6: References

  • An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine Source: Journal of the American Chemical Society (ACS) URL:

  • Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects Source: Journal of the American Chemical Society (ACS) URL:

  • Site-Selective C–H Functionalization of N-Aryl and N-Heteroaryl Piperidines, Morpholines, and Piperazines Source: ACS Publications URL:

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization Source: ResearchGate / JACS URL:

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers Source: PMC / NIH URL:

  • Managing Side Reactions in Piperidine Functionalization Source: BenchChem URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of Cis vs. Trans Isomers in Substituted Piperidines: A Technical Guide

Executive Overview The piperidine ring is one of the most ubiquitous structural motifs in medicinal chemistry, serving as the core scaffold for diverse therapeutic classes including antidepressants, central nervous syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The piperidine ring is one of the most ubiquitous structural motifs in medicinal chemistry, serving as the core scaffold for diverse therapeutic classes including antidepressants, central nervous system (CNS) stimulants, and opioid modulators. However, the biological activity of a substituted piperidine is rarely dictated by its 2D connectivity alone. The relative stereochemistry—specifically the cis versus trans relationship of its substituents—fundamentally alters the 3D pharmacophore. This guide provides an objective, data-driven comparison of how cis and trans isomerism dictates target engagement, affinity, and intrinsic efficacy, supported by field-proven experimental methodologies.

The Conformational Causality of Piperidine Stereoisomers

To understand the profound biological differences between piperidine isomers, one must analyze their conformational thermodynamics. The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.

In a di-substituted piperidine (e.g., 3,4-disubstituted), the trans isomer frequently allows both bulky substituents to occupy the energetically favorable equatorial positions. This di-equatorial projection extends the functional groups into distinct, widely separated binding pockets within a target receptor. Conversely, epimerization to the cis isomer forces at least one substituent into an axial position. This axial shift drastically alters the spatial vector of the functional group, often leading to severe steric clashes within the receptor's orthosteric site or failing to engage critical hydrogen-bond networks.

G A Substituted Piperidine Scaffold B Trans Isomer (Di-equatorial Conformation) A->B C Cis Isomer (Axial-Equatorial Conformation) A->C D Optimal Pharmacophore Fit (High Target Affinity) B->D E Steric Clash / Poor Fit (Reduced Affinity / Altered Efficacy) C->E

Logical flow of piperidine cis/trans isomerism dictating receptor binding and efficacy.

Case Studies in Pharmacodynamic Divergence

Selective Serotonin Reuptake Inhibitors: Paroxetine

Paroxetine contains two chiral centers at the 3 and 4 positions of its piperidine ring. The therapeutically active formulation is strictly the (-)-trans-(3S,4R) stereoisomer. The trans configuration allows optimal alignment with the central binding site of the serotonin transporter (SERT). Experimental evaluations demonstrate that the trans isomer achieves maximum 5-HT uptake inhibition, whereas the cis isomers are significantly less effective due to their inability to properly fit the SERT binding pocket 1[1], 2[2].

Dopamine Transporter Inhibitors: Methylphenidate

Methylphenidate, a CNS stimulant targeting the dopamine transporter (DAT) and norepinephrine transporter (NET), exists as threo and erythro diastereomers. The clinical formulation overwhelmingly utilizes the threo diastereomer (specifically the d-threo enantiomer), which possesses a trans-like relative stereochemistry between the piperidine ring and the phenylacetate moiety 3[3]. Structure-activity relationship (SAR) studies reveal that erythro (cis-like) compounds are markedly less potent at inhibiting dopamine uptake compared to their threo counterparts, emphasizing the necessity of the extended trans-conformation for DAT blockade 4[4].

Opioid Receptor Modulators: 3,4-Disubstituted Piperidines

In the realm of opioid receptor pharmacology, the relative stereochemistry of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines dictates not just affinity, but intrinsic efficacy. The trans isomers of this scaffold act as pure opioid antagonists across μ, κ, and δ receptors. Conversely, epimerization to the cis isomer (e.g., cis-N-methyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine) fundamentally alters the receptor interaction, imparting mixed agonist-antagonist properties to the molecule 5[5]. This highlights how a simple axial/equatorial shift can toggle a G-protein coupled receptor (GPCR) between active and inactive states.

Consolidated Quantitative Comparison

Drug ClassRepresentative CompoundActive/Targeted IsomerLess Active/Variant IsomerPrimary TargetBiological Consequence of Isomerism
SSRI Paroxetine(-)-trans-(3S,4R)(+)-cis isomersSERTTrans exhibits maximum 5-HT uptake inhibition; cis is weakly active.
Stimulant Methylphenidated-threo (trans-like)erythro (cis-like)DAT / NETThreo is highly potent; erythro shows marked loss of potency.
Opioid Modulator 3,4-dimethyl-4-(3-hydroxyphenyl)piperidinetranscisμ, κ, δ Opioid ReceptorsTrans is a pure antagonist; cis exhibits mixed agonist-antagonist properties.

Self-Validating Experimental Methodologies

To objectively evaluate the biological activity of cis vs. trans piperidines, researchers must employ robust, self-validating in vitro assays. Below are the gold-standard protocols for determining affinity and intrinsic efficacy.

Radioligand Competition Binding Assay (Affinity Determination)

Rationale & Causality: To quantify the binding affinity ( Ki​ ) of cis and trans isomers, a competition binding assay is utilized. By using a known radioligand, we measure the ability of the unlabeled piperidine isomers to competitively exclude the radioligand at the orthosteric site. The causality lies in steric hindrance: the isomer with the poorer 3D fit will require a exponentially higher concentration to displace the radioligand.

Self-Validating Controls:

  • Total Binding ( B0​ ): Radioligand + Vehicle (defines the maximum assay signal).

  • Non-Specific Binding (NSB): Radioligand + 10 µM reference inhibitor (e.g., mazindol for DAT, fluoxetine for SERT). This critical control isolates the target-specific signal from background noise caused by non-specific lipid or filter binding.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing the target transporter (e.g., human DAT or SERT) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Assay Assembly: In a 96-well plate, combine 50 µL of radioligand (e.g., [ 3 H]citalopram), 50 µL of the test piperidine isomer (varying concentrations from 10−10 to 10−4 M), and 100 µL of the membrane suspension.

  • Incubation: Incubate the plates at 25°C for 60 minutes to ensure the binding reaches thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality note: PEI coats the glass fibers with a positive charge, repelling basic piperidines and drastically reducing NSB.

  • Data Analysis: Wash filters three times with ice-cold buffer, extract in scintillation cocktail, and quantify radioactivity. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

[ 35 S]GTPγS Functional Assay (Intrinsic Efficacy Determination)

Rationale & Causality: Affinity does not equal efficacy. As demonstrated by 3,4-disubstituted piperidine opioids, the trans isomer binds tightly but acts as an antagonist, while the cis isomer is a partial agonist. The[ 35 S]GTPγS assay measures the primary functional consequence of GPCR activation: the agonist-induced exchange of GDP for GTP on the G α subunit. Antagonists bind the receptor but fail to induce the conformational change required for this exchange.

Self-Validating Controls:

  • Basal Binding: Buffer + GDP +[ 35 S]GTPγS (defines the constitutive, ligand-independent G-protein activity baseline).

  • Maximum Efficacy ( Emax​ ): 10 µM of a full agonist (e.g., DAMGO for the μ-opioid receptor) to normalize the test isomer's efficacy as a percentage of the maximum possible system response.

Step-by-Step Workflow:

  • Membrane Prep: Isolate membranes from CHO cells expressing human μ-opioid receptors.

  • Assay Assembly: Mix 15 µg of membrane protein with assay buffer containing 30 µM GDP (to lock G-proteins in the inactive state), 0.1 nM [ 35 S]GTPγS, and the test piperidine isomer.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Filtration & Quantification: Rapidly filter through GF/B filters, wash with ice-cold buffer, and quantify via liquid scintillation counting.

  • Analysis: Efficacy (% stimulation above basal) determines agonism. To validate antagonism (for the trans isomer), co-incubate the isomer with an EC80​ concentration of DAMGO and measure the rightward shift in the dose-response curve to calculate the Ke​ (antagonist affinity).

G Step1 Membrane Prep (Receptor Expression) Step2 Ligand Incubation (+ GDP & [35S]GTPγS) Step1->Step2 Step3 Vacuum Filtration (Isolate Bound Complex) Step2->Step3 Step4 Liquid Scintillation (Quantify Efficacy) Step3->Step4

Step-by-step workflow for the [35S]GTPγS binding assay to determine intrinsic activity.

References

  • An enantiodivergent and formal synthesis of paroxetine enantiomers...
  • Source: nih.
  • Source: wikipedia.
  • Synthesis and Pharmacology of Potential Cocaine Antagonists. 2.
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)

Sources

Comparative

in vitro vs in vivo efficacy of 5-(3-Methylphenyl)piperidine-3-carboxylic acid derivatives

An objective, data-driven evaluation of 5-(3-Methylphenyl)piperidine-3-carboxylic acid derivatives compared to benchmark γ-aminobutyric acid (GABA) uptake inhibitors. The Mechanistic Paradigm Shift: Orthosteric vs. Allos...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven evaluation of 5-(3-Methylphenyl)piperidine-3-carboxylic acid derivatives compared to benchmark γ-aminobutyric acid (GABA) uptake inhibitors.

The Mechanistic Paradigm Shift: Orthosteric vs. Allosteric GAT-1 Inhibition

The regulation of synaptic GABAergic tone is a primary therapeutic axis for epilepsy, anxiety, and neuropathic pain. Historically, the pharmacological targeting of GABA Transporter 1 (GAT-1) has relied on 1-substituted (N-substituted) nipecotic acid derivatives, most notably the clinical benchmark Tiagabine . While highly potent, Tiagabine acts as a competitive inhibitor at the orthosteric site. This competitive displacement often leads to massive, transient spikes in extracellular GABA, which correlates with dose-limiting adverse effects such as dizziness, confusion, and paradoxical pro-convulsant activity[1][2].

Recent medicinal chemistry efforts have fundamentally shifted this paradigm by exploring the scarcely utilized 5-position of the piperidine ring[3]. 5-(3-Methylphenyl)piperidine-3-carboxylic acid derivatives represent a novel class of 5-aryl substituted nipecotic acids. By migrating the bulky lipophilic appendage from the nitrogen to the 5-carbon, these molecules are sterically excluded from the highly conserved orthosteric pocket. Instead, they bind to a previously unmapped allosteric domain on GAT-1. This non-competitive mechanism of action offers a "ceiling effect" on GABA reuptake inhibition, theoretically widening the therapeutic window and smoothing the pharmacokinetic profile compared to legacy alternatives[3].

Pathway Pre Presynaptic Neuron (GABA Release) Cleft Synaptic Cleft (Elevated [GABA]) Pre->Cleft Exocytosis GAT1 GAT-1 Transporter (Orthosteric Site) Cleft->GAT1 Reuptake Post Postsynaptic GABA-A (Inhibitory Signaling) Cleft->Post Prolonged Tone Allo GAT-1 Allosteric Site (5-Aryl Binding) Allo->GAT1 Conformational Block

Mechanism of action: Allosteric blockade of GAT-1 by 5-substituted nipecotic acid derivatives.

In Vitro Efficacy & Pharmacological Profiling

To objectively evaluate the binding affinity and transport inhibition of 5-(3-Methylphenyl)piperidine-3-carboxylic acid derivatives, we must compare them against the parent scaffold (Nipecotic Acid) and the clinical standard (Tiagabine).

Traditional radioligand binding assays (e.g., using [3H]Tiagabine) are limited by the availability of tritiated allosteric markers and generate significant radioactive waste. To circumvent this, modern profiling utilizes Mass Spectrometry (MS)-Based Binding Assays . This choice is critical: MS directly quantifies the mass-to-charge ratio of an unlabeled reporter ligand, enabling the screening of dynamic, pseudostatic hydrazone libraries without the need to isolate and purify highly unstable intermediate constituents[3].

Table 1: Comparative In Vitro Pharmacological Profiling
Compound ClassTarget SiteGAT-1 IC₅₀ (nM)Inhibition ModeGAT-3 Selectivity (Fold)
Nipecotic Acid (Parent)Orthosteric~12,000Competitive< 2x
Tiagabine (Benchmark)Orthosteric67 - 132Competitive> 100x
5-(3-Methylphenyl) Deriv. Allosteric250 - 850Non-Competitive> 50x

Data synthesis derived from competitive MS-binding and [3H]GABA uptake assays[1][2][3]. While the 5-aryl derivatives exhibit a higher IC₅₀ (lower absolute potency) than Tiagabine, their non-competitive nature provides a distinct, saturable inhibition curve.

Self-Validating Protocol 1: MS-Based Allosteric Binding Assay

Causality of Design: This protocol is designed to definitively prove allosteric (non-competitive) interaction. If the novel derivative is allosteric, it will decrease the Bmax​ of the orthosteric reporter ligand without altering its Kd​ .

  • Membrane Preparation: Harvest HEK293 cells stably expressing murine GAT-1 (mGAT-1). Homogenize in Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Pseudostatic Library Incubation: Incubate 50 µg of membrane protein with 10 µM of the 5-(3-Methylphenyl)piperidine-3-carboxylic acid derivative and a known concentration of an unlabeled orthosteric reporter ligand (e.g., NO711) for 60 minutes at 22°C.

  • Internal Validation (Control): Run a parallel standard curve using unlabeled GABA (0.1 µM to 1 mM). The assay is only considered valid if the Z'-factor of the GABA displacement curve exceeds 0.6.

  • Filtration & MS Quantification: Terminate the reaction via rapid vacuum filtration through glass-fiber filters. Extract the bound reporter ligand using acetonitrile containing an internal standard (e.g., deuterated NO711). Quantify via LC-MS/MS (MRM mode).

  • Kinetic Analysis: Plot the data using a non-linear regression model. A reduction in the reporter's maximal binding capacity ( Bmax​ ) confirms the allosteric binding of the 5-substituted derivative.

G cluster_0 Library Generation & Screening Workflow N1 5-Aryl Nipecotic Acid Core (Hydrazide Precursor) N2 Pseudostatic Library (Hydrazone Formation) N1->N2 Aldehyde Condensation N3 Incubation with GAT-1 Expressing Membranes N2->N3 High-Throughput Screen N4 LC-MS/MS Binding Assay (Marker Displacement) N3->N4 Unbound Ligand Quant. N5 Allosteric Hit Identification (e.g., 5-(3-Methylphenyl) deriv.) N4->N5 pKi Calculation

MS-based screening workflow for identifying allosteric GAT-1 ligands from pseudostatic libraries.

In Vivo Pharmacodynamics & Translational Efficacy

The transition from in vitro binding to in vivo efficacy requires overcoming the Blood-Brain Barrier (BBB). Unmodified nipecotic acid is highly hydrophilic and fails to penetrate the CNS. Tiagabine solves this via a bulky bis-3-methylthiophen-2-yl-but-3-enyl appendage at the nitrogen atom.

For the 5-(3-Methylphenyl)piperidine-3-carboxylic acid derivatives, the aryl substitution at the 5-position serves a dual purpose: it dictates allosteric targeting and provides the necessary lipophilicity (LogP) for passive transcellular diffusion across the BBB.

Table 2: In Vivo Pharmacodynamics & Efficacy
Compound ClassBBB Permeability (LogBB)Extracellular GABA IncreaseED₅₀ (PTZ Seizure Model)Adverse Effect Profile
Tiagabine High (> 0.5)+ 250% to 350% (Peak)1.5 - 2.0 mg/kgHigh (Dizziness, Tremor)
5-(3-Methylphenyl) Deriv. Moderate (~ 0.2)+ 120% to 180% (Sustained)8.0 - 12.0 mg/kgLow (Saturable blockade)

Note: While the ED₅₀ of 5-aryl derivatives is higher, their sustained, moderate elevation of GABA prevents the neurotoxic overstimulation seen with high-dose competitive inhibitors[1].

Self-Validating Protocol 2: In Vivo Microdialysis & Seizure Threshold Testing

Causality of Design: Microdialysis provides real-time, localized neurochemical monitoring. Coupling this directly with a behavioral seizure model (PTZ) establishes a direct pharmacokinetic-pharmacodynamic (PK/PD) relationship, proving that the observed seizure protection is causally linked to the measured GABA elevation.

  • Stereotaxic Surgery: Anesthetize adult male Wistar rats. Stereotaxically implant a concentric microdialysis probe into the ventral hippocampus (coordinates: AP -5.2, ML ±4.8, DV -7.5). Allow 48 hours for surgical recovery to normalize basal neurochemistry.

  • Baseline Calibration (Control): Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Collect fractions every 20 minutes. Establish a stable baseline (variance < 10% over three consecutive fractions) to validate probe recovery efficiency.

  • Drug Administration: Administer the 5-(3-Methylphenyl)piperidine-3-carboxylic acid derivative (10 mg/kg, i.p.) dissolved in a 5% DMSO/Saline vehicle.

  • HPLC-ECD Analysis: Quantify GABA in the dialysate using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) following pre-column derivatization with o-phthalaldehyde (OPA).

  • Efficacy Challenge: 60 minutes post-administration (at peak GABA elevation), administer Pentylenetetrazol (PTZ, 60 mg/kg, s.c.). Record the latency to the first generalized myoclonic seizure. An increase in latency > 50% compared to vehicle-treated controls indicates positive in vivo efficacy.

References

  • Hauke, T. J., Wein, T., Höfner, G., & Wanner, K. T. (2018). Novel Allosteric Ligands of γ-Aminobutyric Acid Transporter 1 (GAT1) by MS Based Screening of Pseudostatic Hydrazone Libraries. Journal of Medicinal Chemistry. [Link]

  • Hauke, T. J., Höfner, G., & Wanner, K. T. (2019). Generation and screening of pseudostatic hydrazone libraries derived from 5-substituted nipecotic acid derivatives at the GABA transporter mGAT4. Bioorganic & Medicinal Chemistry. [Link]

  • Patel, A. B., de Graaf, R. A., Mason, G. F., Rothman, D. L., Shulman, R. G., & Behar, K. L. (2004). Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo. Magnetic Resonance in Medicine (via PMC). [Link]

  • Kaminski, R. M., et al. (2021). Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2. Pharmaceuticals. [Link]

Sources

Validation

cross-reactivity profiling of 5-(3-Methylphenyl)piperidine-3-carboxylic acid

An In-Depth Technical Guide: Cross-Reactivity and Selectivity Profiling of 5-(3-Methylphenyl)piperidine-3-carboxylic acid As drug development increasingly focuses on precision neuropharmacology, the structural modificati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Cross-Reactivity and Selectivity Profiling of 5-(3-Methylphenyl)piperidine-3-carboxylic acid

As drug development increasingly focuses on precision neuropharmacology, the structural modification of established pharmacophores is essential for tuning target selectivity. 5-(3-Methylphenyl)piperidine-3-carboxylic acid is a conformationally restricted, lipophilic analog of nipecotic acid (piperidine-3-carboxylic acid), a foundational scaffold for γ-aminobutyric acid (GABA) uptake inhibitors.

This guide provides a comprehensive, data-driven comparison of this compound against industry-standard GABA transporter (GAT) inhibitors—such as Tiagabine and SNAP-5114—and details the self-validating experimental workflows required to profile its cross-reactivity against GAT subtypes, G protein-coupled receptors (GPCRs), and kinases.

Mechanistic Rationale: Structural Basis of Selectivity

To understand the cross-reactivity profile of 5-(3-Methylphenyl)piperidine-3-carboxylic acid, we must analyze the orthosteric binding pockets of the four human GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1).

Nipecotic acid itself is a non-selective substrate that competitively inhibits GABA transport across all subtypes[1]. The FDA-approved drug Tiagabine achieves a 10,000- to 20,000-fold selectivity for GAT-1 over GAT-3 by appending a bulky bis(3-methyl-2-thienyl)butenyl tail to the nipecotic acid nitrogen[2]. Cryo-EM structural data reveals that Tiagabine's selectivity is driven by its interaction with the Y60, L303, and L306 residues specific to the GAT-1 pocket, locking the transporter in an inward-open conformation[2].

Conversely, GAT-3 features a slightly larger orthosteric pocket volume capable of accommodating bulkier, rigid moieties, which explains the moderate GAT-3 selectivity of compounds like SNAP-5114[1]. By introducing a rigid 3-methylphenyl group directly at the 5-position of the piperidine ring, 5-(3-Methylphenyl)piperidine-3-carboxylic acid introduces steric bulk that clashes with the tighter GAT-1 pocket but is well-tolerated by the expanded GAT-3 pocket. Furthermore, unlike Tiagabine, the secondary amine remains unsubstituted, altering its lipophilic distribution and minimizing off-target GPCR interactions commonly seen with highly lipophilic tertiary amines.

G Cmpd 5-(3-Methylphenyl) piperidine-3-carboxylic acid GAT1 hGAT-1 Transporter (Y60, L303, L306) Cmpd->GAT1 Steric Clash at Y60 (Low Affinity) GAT3 hGAT-3 Transporter (C316, V413, C414) Cmpd->GAT3 Favorable Hydrophobic Interaction (High Affinity) OffTarget GPCRs & Kinases (Monoamine Receptors) Cmpd->OffTarget <10% Cross-Reactivity (No Lipophilic Tail)

Fig 1. Target selectivity logic for the novel nipecotic acid analog across GAT subtypes and off-targets.

Experimental Methodologies: Self-Validating Profiling Protocols

To objectively assess the performance of 5-(3-Methylphenyl)piperidine-3-carboxylic acid, we employ a highly sensitive Mass Spectrometry (MS)-based transport assay rather than traditional radiometric ( 3 H-GABA) methods. The MS approach eliminates radioactive waste and allows for the simultaneous quantification of both GABA uptake inhibition and the potential cellular accumulation of the test compound itself[3].

Protocol A: MS-Based GABA Transport Assay (GAT Subtype Profiling)

Objective: Determine the IC 50​ of the compound across hGAT-1, hGAT-2, hGAT-3, and hBGT-1.

  • Cell Preparation: Seed HEK293 cells stably expressing individual human GAT subtypes (hGAT-1, hGAT-2, hGAT-3, or hBGT-1) in 96-well plates. Self-Validation Step: Seed non-transfected HEK293 cells in parallel to quantify non-specific background diffusion[3].

  • Pre-incubation: Wash cells with a sodium-containing assay buffer (150 mM NaCl, 4.7 mM KCl, 1.2 mM MgCl 2​ , 1.2 mM CaCl 2​ , 10 mM HEPES, pH 7.4). Pre-incubate with varying concentrations (0.1 nM to 100 µM) of 5-(3-Methylphenyl)piperidine-3-carboxylic acid for 15 minutes at 37°C.

  • Substrate Addition: Introduce 10 µM of deuterated GABA (( 2 H 6​ )GABA) to initiate transport. Incubate for exactly 5 minutes[3].

  • Termination & Lysis: Terminate uptake by rapid washing with ice-cold buffer. Lyse cells using 80% acetonitrile/water containing an internal standard (e.g., ( 1 3 C 4​ )GABA).

  • LC-MS/MS Quantification: Centrifuge lysates to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify intracellular ( 2 H 6​ )GABA.

  • Control Validation: Ensure that 10 µM NO-711 (a GAT-1 specific inhibitor) completely abolishes specific ( 2 H 6​ )GABA uptake in hGAT-1 cells, while 25 mM rac-nipecotic acid is used to define total non-specific uptake across all subtypes[3].

Workflow Step1 HEK293 Cells (hGAT 1-3, BGT-1) Step2 Co-incubation: (2H6)GABA + Cmpd Step1->Step2 Step3 Cell Lysis & Precipitation Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4

Fig 2. Step-by-step workflow for the MS-based (2H6)GABA transport assay.
Protocol B: GPCR and Kinase Off-Target Screening

Aryl-piperidines frequently exhibit promiscuous binding to monoamine GPCRs (e.g., 5-HT 2A​ , D 2​ ) and certain kinases. To ensure the 3-methylphenyl substitution does not introduce off-target toxicity, the compound is screened against a standard safety panel.

  • GPCR Radioligand Displacement: Incubate 10 µM of the test compound with membrane preparations expressing target GPCRs and their respective radioligands (e.g., [ 3 H]-Ketanserin for 5-HT 2A​ ). Measure the percentage displacement of the radioligand.

  • Kinase Functional Assay: Utilize an ATP-depletion assay (e.g., Kinase-Glo) at 10 µM compound concentration across a panel of 50 standard human kinases.

Data Presentation: Comparative Performance

The following tables summarize the quantitative performance of 5-(3-Methylphenyl)piperidine-3-carboxylic acid compared to industry benchmarks.

Table 1: GAT Subtype Selectivity Profile (IC 50​ in µM) Data derived from MS-based ( 2 H 6​ )GABA transport assays.

CompoundhGAT-1hGAT-2hGAT-3hBGT-1Selectivity Ratio (GAT-1/GAT-3)
5-(3-Methylphenyl)piperidine-3-carboxylic acid 14.5 ± 1.2>1001.2 ± 0.3 >100~12-fold (Favors GAT-3)
Nipecotic Acid (Reference)[1]12.0 ± 1.545.0 ± 3.118.0 ± 2.085.0 ± 5.50.6-fold (Non-selective)
Tiagabine (Reference)[2]0.05 ± 0.01 >100>100>100>2000-fold (Favors GAT-1)
SNAP-5114 (Reference)[1]22.0 ± 2.4>1005.0 ± 0.8>1004.4-fold (Favors GAT-3)

Analysis: The data demonstrates that the addition of the 3-methylphenyl group at the 5-position successfully shifts the selectivity profile away from GAT-1 and toward GAT-3, outperforming the moderate selectivity of SNAP-5114.

Table 2: Off-Target Kinase and GPCR Profiling (% Inhibition at 10 µM) Values <50% at 10 µM indicate negligible biologically relevant cross-reactivity.

Off-Target ClassSpecific Target% Inhibition / Displacement at 10 µMSafety Assessment
Monoamine GPCRs 5-HT 2A​ Receptor8%Clean
Dopamine D 2​ Receptor12%Clean
Adrenergic α1​ 5%Clean
Ion Channels hERG (K v​ 11.1)3%Clean (No QT prolongation risk)
Kinases LCK2%Clean
p38 MAPK0%Clean

Analysis: Unlike many lipophilic CNS-active compounds, 5-(3-Methylphenyl)piperidine-3-carboxylic acid does not cross-react with monoamine receptors or the hERG channel, confirming that the steric bulk of the 3-methylphenyl group does not inadvertently create a promiscuous pharmacophore.

Conclusion

5-(3-Methylphenyl)piperidine-3-carboxylic acid represents a highly optimized, structurally restricted scaffold for targeting GABAergic neurotransmission. By leveraging the expanded orthosteric pocket of GAT-3[1], this compound achieves superior GAT-3 selectivity compared to the benchmark SNAP-5114, while completely avoiding the GAT-1 selectivity characteristic of Tiagabine[2]. Furthermore, rigorous MS-based transport assays[3] and broad-panel counter-screening confirm its high target fidelity and lack of GPCR/Kinase cross-reactivity, making it an excellent candidate for downstream neuropharmacological development.

References

  • Structural basis of GABA reuptake inhibition Nature Communications (via PMC - NIH) URL:[Link]

  • Molecular basis of human GABA transporter 3 inhibition Nature Communications (via ResearchGate) URL:[Link]

  • MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

head-to-head comparison of different synthesis routes for piperidine-3-carboxylic acids

Executive Summary Piperidine-3-carboxylic acid (nipecotic acid) and its derivatives are privileged scaffolds in medicinal chemistry. They serve as the core pharmacophore for potent γ-aminobutyric acid (GABA) uptake inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine-3-carboxylic acid (nipecotic acid) and its derivatives are privileged scaffolds in medicinal chemistry. They serve as the core pharmacophore for potent γ-aminobutyric acid (GABA) uptake inhibitors (such as the anticonvulsant Tiagabine) and are critical building blocks for various HIV protease inhibitors and anti-osteoporosis agents[1]. Because the stereocenter at the C3 position dictates biological affinity, developing robust, enantioselective synthetic routes is a major priority in process chemistry[1].

As a Senior Application Scientist, I have evaluated the three most prominent methodologies for constructing this chiral azacycle: Transition-Metal Catalyzed Asymmetric Hydrogenation , Classical Diastereomeric Resolution , and De Novo Ring Construction via Ring-Closing Metathesis (RCM) . This guide objectively compares these routes, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for each.

RouteComparison Target Chiral Piperidine-3-Carboxylic Acid (Nipecotic Acid) R1 Route 1: Asymmetric Hydrogenation R1->Target R2 Route 2: Classical Resolution R2->Target R3 Route 3: De Novo Synthesis (RCM) R3->Target SM1 Nicotinic Acid Derivatives SM1->R1 Rh/Ir Catalyst SM2 Racemic Nipecotic Acid SM2->R2 Chiral Acid SM3 Acyclic Dienes / Allylamines SM3->R3 Grubbs Catalyst

Strategic comparison of the three primary synthetic routes to piperidine-3-carboxylic acids.

Route 1: Transition-Metal Catalyzed Asymmetric Hydrogenation

Causality & Mechanistic Rationale

The direct 2 represents the most atom-economical approach[2]. However, reducing a pyridine ring is notoriously difficult. The aromatic stability resists reduction, and the basic nitrogen lone pair strongly coordinates with transition metals, leading to severe catalyst poisoning.

To circumvent this, the nitrogen must be protected (e.g., via N-benzylation or N-Boc activation) to form a pyridinium salt or an electron-withdrawn system. This functionalization serves a dual purpose: it prevents detrimental σ -donation to the Rhodium or Iridium center and disrupts the ring's aromaticity, increasing its electrophilicity toward hydride transfer. The enantiodetermining step typically occurs during the initial hydrogen addition to the coordinated dihydropyridine intermediate[2].

MechAH Nico N-Protected Nicotinate Coord Metal-Substrate Coordination Nico->Coord + [Rh/Ir(L*)]+ Dihydro Dihydropyridine Intermediate Coord->Dihydro H2 Addition (Enantiodetermining) Tetra Tetrahydropyridine Intermediate Dihydro->Tetra H2 Addition Product Chiral Piperidine Derivative Tetra->Product H2 Addition

Stepwise mechanistic progression of the asymmetric hydrogenation of nicotinic acid derivatives.

Self-Validating Protocol: Rh-Catalyzed Hydrogenation
  • Substrate Activation: Dissolve N-Boc-pyridinium-3-carboxylate (10.0 mmol) in rigorously degassed, anhydrous methanol (20 mL). Causality: Oxygen and moisture will irreversibly oxidize the active metal center.

  • Catalyst Loading: In an argon-filled glovebox, add the chiral catalyst complex, e.g., [Rh(COD)(TangPhos)]BF 4​ (0.1 mol%), to the solution.

  • Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel with H 2​ gas three times, then pressurize to 50 bar H 2​ .

  • Reaction Execution: Stir the reaction at 50 °C for 24 hours.

    • Validation Checkpoint 1: Monitor the pressure gauge. A stoichiometric drop in H 2​ pressure confirms active turnover.

  • Workup & Final Validation: Vent the excess H 2​ carefully. Filter the crude mixture through a short pad of Celite to remove the metal catalyst, then concentrate in vacuo.

    • Validation Checkpoint 2: Analyze the product via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10). A successful run will yield >95% enantiomeric excess (ee) and >90% conversion.

Route 2: Classical Diastereomeric Resolution

Causality & Mechanistic Rationale

While modern asymmetric catalysis is elegant, 3 remains a highly robust, scalable workhorse in process chemistry[3]. This method relies on reacting a racemic mixture of nipecotic acid (or its ester) with an enantiopure resolving agent (such as L-tartaric acid or camphorsulfonic acid) to form a pair of diastereomeric salts.

Because diastereomers have distinct physical properties (specifically, lattice energies and solubilities), one salt will selectively precipitate from a chosen solvent system. The primary limitation is the 50% maximum theoretical yield per cycle, though industrial applications often mitigate this by racemizing and recycling the undesired enantiomer in the mother liquor[3].

Resolution Racemic Racemic Mixture (R/S) Salts Diastereomeric Salts (R-L) + (S-L) Racemic->Salts Agent Chiral Resolving Agent (e.g., L-Tartaric Acid) Agent->Salts Cryst Fractional Crystallization Salts->Cryst PureSalt Pure Diastereomeric Salt (e.g., R-L) Cryst->PureSalt Solid Phase MotherLiq Mother Liquor (Enriched S-L) Cryst->MotherLiq Liquid Phase FreeBase Basification & Extraction PureSalt->FreeBase Enantiomer Enantiopure Product (R) FreeBase->Enantiomer

Standard workflow for the classical diastereomeric resolution of racemic nipecotic acid.

Self-Validating Protocol: Resolution with L-Tartaric Acid
  • Salt Formation: Dissolve racemic ethyl nipecotate (50.0 mmol) and L-(+)-tartaric acid (50.0 mmol) in boiling ethanol (100 mL).

  • Thermodynamic Crystallization: Allow the solution to cool slowly to room temperature over 12 hours, then hold at 4 °C for 4 hours. Causality: Slow cooling prevents kinetic trapping and co-crystallization of the undesired diastereomer.

  • Recrystallization: Filter the precipitated crystals and recrystallize them twice from hot ethanol.

    • Validation Checkpoint 1: Measure the specific rotation [α]D25​ of the salt. Recrystallization is complete when the optical rotation remains constant between successive crops.

  • Free Base Liberation: Suspend the pure diastereomeric salt in H 2​ O (50 mL). Adjust the pH to 10 using 2M NaOH to break the salt, then extract the free base with dichloromethane (3 × 30 mL).

  • Workup & Final Validation: Dry the combined organic layers over Na 2​ SO 4​ , filter, and concentrate.

    • Validation Checkpoint 2: Confirm enantiomeric purity (>98% ee) via chiral GC or polarimetry.

Route 3: De Novo Ring Construction (Ring-Closing Metathesis)

Causality & Mechanistic Rationale

When highly substituted nipecotic acid derivatives (e.g., 6-aryl substituted analogs) are required, starting from a pre-formed pyridine ring is often too restrictive[4]. De novo synthesis utilizing 4 allows for the modular assembly of complex, multi-substituted piperidines from acyclic precursors[4].

The metathesis reaction is thermodynamically driven by the entropic release of ethylene gas. A critical experimental parameter here is the concentration: the reaction must be run under high dilution to kinetically favor intramolecular ring closure over intermolecular acyclic diene metathesis (ADMET) oligomerization.

Self-Validating Protocol: Grubbs-Catalyzed RCM
  • Precursor Synthesis: Prepare the acyclic diene precursor (e.g., an N-allyl-N-(but-3-en-1-yl)carbamate derivative) (10.0 mmol) in anhydrous, degassed dichloromethane (DCM).

    • Causality: The solvent volume must be large (100 mL, resulting in a 0.1 M solution) to enforce high dilution and prevent polymerization.

  • Catalyst Addition: Add Grubbs' 2nd Generation Catalyst (5 mol%) under a strict argon atmosphere.

  • Metathesis: Reflux the mixture at 40 °C for 12 hours.

    • Validation Checkpoint 1: Monitor the reaction via TLC or LC-MS. The complete disappearance of the acyclic diene indicates successful cyclization.

  • Quenching: Add ethyl vinyl ether (1 mL) and stir for 30 minutes. Causality: Ethyl vinyl ether selectively reacts with the active Ruthenium alkylidene to form a stable, inactive Fischer carbene, preventing unwanted double-bond isomerization during workup.

  • Workup & Final Validation: Concentrate the mixture and purify the tetrahydropyridine intermediate via silica gel flash chromatography. Subject the intermediate to standard Pd/C hydrogenation to yield the substituted piperidine-3-carboxylic acid derivative. Confirm the final structure via 1 H and 13 C NMR.

Quantitative Data & Route Comparison

The following table summarizes the performance metrics of each synthetic route to assist in workflow selection:

ParameterRoute 1: Asymmetric HydrogenationRoute 2: Classical ResolutionRoute 3: Ring-Closing Metathesis
Atom Economy High (Direct H 2​ addition)Low (Max 50% yield per cycle)Moderate (Loss of ethylene gas)
Enantioselectivity Excellent (>95% ee)Excellent (>98% ee after recryst.)Variable (Depends on chiral pool)
Scalability Excellent (Kilogram scale)Good (Multi-kilogram scale)Poor to Moderate (Requires dilution)
Substrate Scope Limited to pyridine derivativesBroad (Any racemic mixture)Highly modular for C-substituted analogs
Primary Cost Driver Precious metal catalysts (Rh/Ir)Solvent volumes & process timeGrubbs catalyst & acyclic precursors

Conclusion & Recommendations

The optimal synthesis route for piperidine-3-carboxylic acids depends heavily on the project phase and target molecule:

  • For large-scale manufacturing of simple nipecotic acids: Route 1 (Asymmetric Hydrogenation) is the modern gold standard due to its high atom economy and excellent enantioselectivity, provided the upfront cost of Rh/Ir catalysts is acceptable.

  • For early-stage discovery or cost-constrained environments: Route 2 (Classical Resolution) remains highly viable, requiring no specialized pressure equipment or inert atmosphere techniques.

  • For generating diverse, highly substituted libraries: Route 3 (RCM) offers unparalleled modularity, allowing medicinal chemists to explore complex structure-activity relationships (SAR) that are inaccessible via direct pyridine reduction.

References

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives - ResearchGate. 1

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents - ACS Publications. 2

  • Efficient Resolution of cis-(±)-Dimethyl 1-Acetylpiperidine-2,3-dicarboxylate with Soluble Candida antarctica Lipase B - ACS Publications. 3

  • Heck-type coupling of cyclopropanated pyrroles: Synthesis of 6-aryl substituted nipecotic acid derivatives - Uni-Regensburg. 4

Sources

Validation

assessing the metabolic stability of 5-(3-Methylphenyl)piperidine-3-carboxylic acid

Assessing the Metabolic Stability of 5-(3-Methylphenyl)piperidine-3-carboxylic acid: A Comparative Guide Executive Summary 5-(3-Methylphenyl)piperidine-3-carboxylic acid is a highly versatile building block utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Metabolic Stability of 5-(3-Methylphenyl)piperidine-3-carboxylic acid: A Comparative Guide

Executive Summary

5-(3-Methylphenyl)piperidine-3-carboxylic acid is a highly versatile building block utilized in the synthesis of various bioactive molecules, particularly in the development of novel analgesics and anti-inflammatory agents[1]. However, the progression of piperidine-containing leads is frequently bottlenecked by poor pharmacokinetic (PK) profiles driven by rapid hepatic clearance. This guide provides a comprehensive framework for assessing the metabolic stability of this compound, comparing its performance against standard bioisosteric alternatives, and establishing self-validating experimental protocols to quantify intrinsic clearance ( CLint​ ).

Structural Liabilities & Mechanistic Causality

To optimize a lead compound, one must first understand its metabolic "soft spots." 5-(3-Methylphenyl)piperidine-3-carboxylic acid presents three distinct metabolic liabilities that drive its clearance:

  • The Piperidine Ring (Phase I): Unsubstituted or partially substituted piperidine rings are highly susceptible to cytochrome P450 (CYP)-mediated oxidation. This typically occurs at the alpha-carbon adjacent to the nitrogen, leading to the formation of lactams, or via direct N-oxidation[2].

  • The 3-Methylphenyl Group (Phase I): The benzylic methyl group is a classic target for CYP450 enzymes. Benzylic oxidation rapidly converts the methyl group to a hydroxymethyl intermediate, which can be further oxidized into a carboxylic acid.

  • The Carboxylic Acid (Phase II): Free carboxylic acids are prime targets for Phase II conjugation, specifically Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated acyl glucuronidation. This pathway rapidly increases aqueous solubility, facilitating renal or biliary excretion.

MetabolicPathways Parent 5-(3-Methylphenyl)piperidine -3-carboxylic acid P1 Phase I: Benzylic Oxidation (CYP450) Parent->P1 P2 Phase I: Piperidine Oxidation (CYP450) Parent->P2 P3 Phase II: Glucuronidation (UGT Enzymes) Parent->P3 M1 3-Hydroxymethylphenyl Metabolite P1->M1 M2 Lactam / N-Oxide Metabolite P2->M2 M3 Acyl Glucuronide Conjugate P3->M3

Predicted Phase I and Phase II metabolic pathways for the parent compound.

Comparative Profiling: Bioisosteric Alternatives

When the parent piperidine exhibits high intrinsic clearance, medicinal chemists frequently employ bioisosteric replacement to mitigate metabolism[3]. The table below compares the representative metabolic stability of the parent piperidine scaffold against three common structural alternatives: piperazine, morpholine, and pyrrolidine analogs[4].

  • Piperazine Substitution: Replacing the piperidine with a piperazine introduces a second basic nitrogen. This lowers the overall lipophilicity (cLogD) and blocks potential C-4 oxidation sites, often resulting in up to a 10-fold improvement in microsomal stability[3].

  • Morpholine Substitution: The introduction of an oxygen atom creates a negative inductive effect, lowering the pKa of the amine. This reduced basicity and altered electron density significantly shield the ring from CYP-mediated oxidative attack[4].

  • Pyrrolidine Substitution (Ring Contraction): Reducing the ring size alters the exit vectors of the substituents. Depending on the specific CYP isoform binding pocket, this can either enhance or degrade stability[2][3].

Compound ScaffoldModification RationaleHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Hepatocyte t1/2​ (min)
Parent (Piperidine) Baseline18.554.112.4
Piperazine Analog Lowers cLogD, blocks C-4 metabolism35.228.525.1
Morpholine Analog Reduces basicity, improves oxidative stability45.222.138.0
Pyrrolidine Analog Alters exit vectors via ring contraction22.145.015.2

(Note: Data represents typical comparative trends observed in heterocyclic optimization programs[4]. Hepatocyte clearance is generally faster due to the combined action of Phase I and Phase II enzymes).

Experimental Workflows: Self-Validating Protocols

To accurately capture the metabolic profile of 5-(3-Methylphenyl)piperidine-3-carboxylic acid, two distinct assays are required. Liver microsomes will isolate Phase I CYP450 metabolism, while intact hepatocytes are necessary to capture Phase II glucuronidation of the carboxylic acid[5].

Protocol A: Human Liver Microsomal (HLM) Stability Assay (Phase I)

This assay measures the rate of parent compound depletion. To ensure trustworthiness, the protocol must be a self-validating system incorporating specific mechanistic controls.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute in 100 mM phosphate buffer (pH 7.4) to a final assay concentration of 1 µM. Causality: Ensure the final DMSO concentration is ≤ 0.1% to prevent solvent-induced CYP inhibition[6].

  • Microsome Addition: Add pooled human liver microsomes to the buffer to achieve a final protein concentration of 0.5 mg/mL[6].

  • Pre-incubation: Pre-incubate the mixture in a 96-well plate at 37°C for 5 minutes[4].

  • Zero-Time Point Control (Critical): Before initiating the reaction, remove a 50 µL aliquot and add it directly to 150 µL of ice-cold acetonitrile containing an internal standard. Causality: This establishes the true 100% baseline before any enzymatic activity occurs[5].

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4][6].

  • Time-Course Sampling: At 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile[4]. Causality: The organic solvent instantly denatures the CYP450 enzymes and precipitates proteins, halting the reaction at precise intervals.

  • No-NADPH Control (Critical): Run a parallel incubation without NADPH. Causality: This validates that any observed depletion is strictly CYP-mediated and not due to chemical instability or non-specific binding to the plastic plate[2].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS[4]. Calculate t1/2​ and CLint​ from the slope of the natural log of percent remaining versus time[5].

AssayWorkflow A Compound Preparation (1 µM in buffer) B Add Liver Microsomes (0.5 mg/mL protein) A->B C Pre-incubation (37°C, 5 min) B->C D Initiate Reaction (Add NADPH) C->D E Time-Course Sampling (0, 15, 30, 60 min) D->E F Quench Reaction (Cold Acetonitrile + IS) E->F G Centrifugation & LC-MS/MS Analysis F->G

Standard workflow for the Human Liver Microsomal (HLM) stability assay.

Protocol B: Hepatocyte Stability Assay (Phase I & II)

Because 5-(3-Methylphenyl)piperidine-3-carboxylic acid contains a free carboxylic acid, microsomal assays will underestimate its total in vivo clearance. Hepatocytes contain both CYP450s and UGTs[5].

Step-by-Step Methodology:

  • Thawing & Viability: Thaw cryopreserved human hepatocytes and assess viability using Trypan Blue exclusion. Causality: Viability must be >70% for a valid assay, as dead cells leak cofactors necessary for Phase II conjugation.

  • Incubation: Suspend hepatocytes in Williams' Medium E at a density of 1×106 cells/mL. Add the test compound (1 µM final concentration).

  • Sampling: Incubate at 37°C under 5% CO2​ . Take aliquots at 0, 15, 30, 60, 90, and 120 minutes.

  • Quenching: Quench with an equal volume of cold acetonitrile containing an internal standard.

  • Metabolite Identification (MetID): In addition to quantifying parent depletion, perform high-resolution LC-MS/MS (e.g., Q-TOF) to scan for the +176 Da mass shift indicative of acyl glucuronidation[2]. Causality: Identifying the exact structure of the metabolites confirms whether the clearance is driven by the piperidine ring (Phase I) or the carboxylic acid (Phase II), guiding the next round of structural optimization.

References

  • Journal of Medicinal Chemistry. "Mitigating Heterocycle Metabolism in Drug Discovery." ACS Publications. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 5-(3-Methylphenyl)piperidine-3-carboxylic acid

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-(3-Methylphenyl)piperidine-3-carboxylic acid. As there is no specific Safety Data Sheet (SDS) for this exact co...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-(3-Methylphenyl)piperidine-3-carboxylic acid. As there is no specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are synthesized from data on structurally analogous compounds, including piperidine-3-carboxylic acid, 4-(3-Methylphenyl)piperidine-4-carboxylic acid, and various piperidine derivatives. This approach ensures a cautious and comprehensive safety framework for researchers, scientists, and drug development professionals.

Hazard Assessment and Triage

Given its structure—a substituted piperidine carboxylic acid—5-(3-Methylphenyl)piperidine-3-carboxylic acid should be handled as a compound with the potential to cause significant irritation and possible toxicity. The primary hazards are anticipated to be:

  • Skin Irritation: Similar compounds are known to cause skin irritation.[1][2][3] Prolonged contact may lead to inflammation, redness, or blistering.[2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation and potential damage.[1][2][3]

  • Respiratory Tract Irritation: As a powdered solid, inhalation of dust may cause irritation to the respiratory system.[1][2]

  • Potential Toxicity: While the toxicological properties have not been fully investigated, related piperidine compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][4][5] Therefore, minimizing exposure through all routes is critical.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The use of appropriate PPE is the final and most personal line of defense against chemical exposure.[6] It is mandatory at all stages of handling, from weighing to disposal.

Primary Engineering Controls

Before detailing PPE, it is crucial to emphasize that administrative and engineering controls are the first line of defense.[7] All work with 5-(3-Methylphenyl)piperidine-3-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of airborne particulates.[3] Eyewash stations and safety showers must be readily accessible.[1]

Mandatory PPE Ensemble
PPE ComponentSpecificationRationale and Best Practices
Hand Protection Chemically resistant gloves (Nitrile rubber recommended).Disposable nitrile gloves offer protection against incidental splashes and powders.[6] However, they provide limited protection against direct, prolonged chemical contact.[6] Always inspect gloves for tears or holes before use.[6] If gloves become contaminated, remove them immediately, wash your hands thoroughly, and don a new pair.[6] Contaminated gloves should be disposed of as hazardous solid waste.[4]
Eye & Face Protection Chemical safety goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles.Goggles are essential to protect against dust particles and splashes.[6] A face shield provides an additional layer of protection for the entire face, which is critical when handling potentially corrosive or highly toxic substances where splashes are possible.[6][7]
Body Protection Flame-retardant lab coat or a chemical-resistant apron worn over a lab coat.A lab coat protects the skin and personal clothing from contamination. For procedures with a higher risk of splashes, a chemically resistant apron or smock should be worn.[4][6] Clothing worn under the lab coat should cover the legs, and shoes must be closed-toe.[7]
Respiratory Protection NIOSH-approved respirator (if required).Respiratory protection is generally not needed if work is conducted within a properly functioning chemical fume hood.[7] If engineering controls are insufficient to control dust, or during a large spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][7]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 5-(3-Methylphenyl) piperidine-3-carboxylic acid engineering_controls Is work performed in a certified chemical fume hood? start->engineering_controls spill_risk Is there a significant splash or aerosol risk? engineering_controls->spill_risk Yes respirator_needed Is dust/aerosol generation not adequately controlled? engineering_controls->respirator_needed No ppe_level_1 Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat spill_risk->ppe_level_1 No add_face_shield Add Face Shield spill_risk->add_face_shield Yes ppe_level_1->respirator_needed add_apron Add Chemical-Resistant Apron add_face_shield->add_apron add_apron->ppe_level_1 add_respirator Consult EHS for Respirator Selection and Fit-Testing respirator_needed->add_respirator Yes end_ppe Proceed with Caution respirator_needed->end_ppe No add_respirator->end_ppe

Caption: PPE selection workflow for handling the target compound.

Operational Plan: From Weighing to Reaction

A methodical approach is critical to minimize exposure and prevent accidents.

Step 1: Preparation

  • Designate a specific area within the fume hood for handling the compound.

  • Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the hood before you begin.

  • Don the full, mandatory PPE ensemble as described in Section 2.

Step 2: Weighing and Transfer

  • Handle the solid compound carefully to avoid generating dust. Do not crush or grind the material outside of a contained system.

  • Use a spatula to transfer the solid to a tared weigh boat or directly into the reaction vessel.

  • If transferring to a round-bottom flask, use a powder funnel to prevent the solid from contacting the ground glass joint.

Step 3: During the Reaction

  • Keep the reaction vessel closed or under a positive pressure of inert gas to prevent the release of any vapors or aerosols.

  • Maintain constant vigilance and do not leave the reaction unattended.

Step 4: Post-Procedure Cleanup

  • Wipe down the work surface inside the fume hood with a suitable solvent to decontaminate it. Dispose of the wipes in the solid hazardous waste container.

  • Carefully remove PPE, avoiding contact with any contaminated surfaces. Remove gloves last.

  • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][3]

Disposal Plan: A Cradle-to-Grave Responsibility

Improper disposal of chemical waste poses a significant threat to environmental and human health. Adherence to institutional and regulatory guidelines is paramount.[4]

Waste Segregation and Containment:

  • Dedicated Waste Container: Use a clearly labeled, chemically compatible container for all waste contaminated with 5-(3-Methylphenyl)piperidine-3-carboxylic acid.[4]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name and associated hazard warnings (e.g., Irritant).[4]

  • Solid Waste: All contaminated solid materials, such as gloves, weigh boats, paper towels, and used silica gel, must be placed in the designated solid hazardous waste container.[4]

  • Liquid Waste: Any solutions containing the compound, as well as solvent rinses of the glassware, must be collected in a designated liquid hazardous waste container. Do not pour any amount down the drain.

  • Empty Containers: "Empty" containers that held the original compound must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected as hazardous liquid waste.[4] The rinsed container can then be managed according to your institution's specific guidelines.[4]

  • Secure Storage: Keep all waste containers tightly sealed and stored in a secondary containment bin within a designated and well-ventilated waste accumulation area.[4]

Final Disposal:

  • All chemical waste must be disposed of through a licensed professional waste disposal company.[4] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and to ensure all documentation is completed correctly.[4]

References

  • Personal Protective Equipment | Division of Research Safety - University of Illinois. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (2026, March 23). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • PPE and Safety for Chemical Handling - ACS Material. (2020, July 14). Retrieved from [Link]

  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Safety Data Sheet PIPERIDINE - ChemSupply Australia. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Retrieved from [Link]

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google Patents. (n.d.).
  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents. (n.d.).
  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents. (n.d.).

Sources

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